DL-4-Amino-2-fluorobutyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling DL-4-Amino-2-fluorobutyric Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 5130-17-6
This technical guide provides a comprehensive overview of DL-4-Amino-2-fluorobutyric acid, a fluorinated amino acid with potential applications in biochemical research and drug development. While specific experimental data and direct biological studies on this compound are limited in publicly available literature, this document extrapolates information from related fluorinated amino acids and their known mechanisms of action to provide a foundational understanding for researchers.
Physicochemical Properties
This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). The introduction of a fluorine atom at the alpha-position significantly alters its electronic properties, potentially influencing its biological activity.
| Property | Value | Reference |
| CAS Number | 5130-17-6 | [1][2] |
| Molecular Formula | C4H8FNO2 | [3] |
| Molecular Weight | 121.11 g/mol | [2][3] |
| Melting Point | 201-203 °C | [2] |
| Synonyms | 4-amino-2-fluorobutanoic acid | [3] |
Synthesis and Production
A generalized workflow for the synthesis of a fluorinated amino acid is depicted below:
References
- 1. This compound | 5130-17-6 [sigmaaldrich.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-(Fluoromethyl)dehydroornithine and alpha-(fluoromethyl)dehydroputrescine analogues as irreversible inhibitors of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-4-Amino-2-fluorobutyric Acid: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Amino-2-fluorobutyric acid is a synthetic amino acid analog of significant interest in medicinal chemistry and neuropharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the strategic incorporation of a fluorine atom, positions it as a noteworthy candidate for the modulation of GABAergic systems. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of this compound, with a particular focus on its role as a potential inhibitor of GABA aminotransferase (GABA-AT). While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates likely characteristics and methodologies based on closely related fluorinated amino acids.
Molecular Structure and Physicochemical Properties
This compound, also known as 4-amino-2-fluorobutanoic acid, is a racemate consisting of a 1:1 mixture of the (R)- and (S)-enantiomers. The presence of a fluorine atom at the α-position to the carboxylic acid significantly influences the molecule's electronic properties and metabolic stability.
Chemical Identifiers and Molecular Data
A summary of the key chemical identifiers and computed molecular properties for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4H8FNO2 | [1] |
| Molecular Weight | 121.11 g/mol | [1] |
| IUPAC Name | 4-amino-2-fluorobutanoic acid | [1] |
| CAS Number | 5130-17-6 | |
| SMILES | C(CN)C(C(=O)O)F | [1] |
| InChI Key | ASXBTBJGHQPOPY-UHFFFAOYSA-N | [1] |
Physicochemical Data
The known and predicted physicochemical properties of this compound are outlined in Table 2.
| Property | Value | Reference |
| Melting Point | 201-203 °C | |
| pKa (Predicted) | 2.32 ± 0.10 (acidic), 9.5 (basic, estimated) | |
| LogP (Predicted) | -2.7 | [1] |
| Appearance | White to off-white solid (presumed) |
Synthesis and Spectroscopic Characterization
Postulated Experimental Protocol for Synthesis
A likely synthetic approach would involve the alkylation of a chiral nickel (II) complex of a glycine Schiff base.[1] This method allows for stereoselective introduction of the fluorinated side chain.
Step 1: Formation of the Chiral Glycine-Nickel Complex: A chiral auxiliary, such as (S)-2-[(N-benzylprolyl)amino]benzophenone, is reacted with glycine and nickel(II) nitrate to form a planar nickel (II) complex. This complex serves as a chiral template.
Step 2: Alkylation: The nickel complex is then deprotonated with a base, such as potassium hydroxide, and subsequently alkylated with a suitable electrophile, for instance, 1-bromo-2-fluoroethane. The bulky chiral ligand directs the alkylation to one face of the glycine enolate, leading to a high diastereomeric excess.
Step 3: Hydrolysis and Purification: The resulting diastereomeric complex is disassembled by acid hydrolysis (e.g., with 6N HCl), releasing the desired 4-amino-2-fluorobutanoic acid and the chiral auxiliary, which can be recovered and reused. The final product can be purified by ion-exchange chromatography.
A logical workflow for this proposed synthesis is depicted in the following diagram:
Predicted Spectroscopic Data
Although experimental spectra for this compound are not available, predictions for its key spectroscopic features can be made based on its structure and data from analogous compounds.
¹H NMR (in D₂O):
-
H2 (methine): A doublet of doublets (dd) is expected in the region of 4.5-5.0 ppm, coupled to the fluorine atom and the adjacent methylene protons.
-
H3 (methylene): Two multiplets are anticipated in the range of 2.0-2.5 ppm.
-
H4 (methylene): A triplet is expected around 3.2-3.6 ppm, coupled to the adjacent methylene protons.
¹³C NMR (in D₂O):
-
C1 (carboxyl): A singlet is predicted in the range of 170-175 ppm.
-
C2 (methine): A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 180-200 Hz) is expected around 85-95 ppm.
-
C3 (methylene): A doublet with a smaller two-bond C-F coupling constant (²JCF ≈ 20-25 Hz) is anticipated around 30-35 ppm.
-
C4 (methylene): A singlet is expected around 40-45 ppm.
Mass Spectrometry (ESI+):
-
The protonated molecular ion [M+H]⁺ would be observed at m/z 122.06.
Infrared (IR) Spectroscopy (KBr pellet):
-
O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.
-
N-H stretch (amine): A medium intensity band around 3000-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption near 1700-1730 cm⁻¹.
-
N-H bend (amine): A medium band around 1580-1650 cm⁻¹.
-
C-F stretch: A strong band in the region of 1000-1100 cm⁻¹.
Biological Activity and Mechanism of Action
Fluorinated analogs of GABA are of significant interest as potential inhibitors of GABA aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of GABA in the central nervous system. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, which can have therapeutic benefits in conditions characterized by GABAergic hypofunction, such as epilepsy and other neurological disorders.
Inhibition of GABA Aminotransferase (GABA-AT)
This compound is a structural analog of GABA and is therefore likely to interact with the active site of GABA-AT. The fluorine atom at the α-position can influence its binding and reactivity within the enzyme's active site. Depending on the specific stereochemistry and the precise interactions, it could act as either a reversible competitive inhibitor or an irreversible mechanism-based inactivator.
Mechanism-Based Inactivation: Many fluorinated GABA analogs are known to be mechanism-based inactivators of GABA-AT. The catalytic cycle of GABA-AT involves the formation of a Schiff base between the amino acid and the pyridoxal phosphate (PLP) cofactor. The presence of a fluorine atom can facilitate the formation of a reactive intermediate that covalently modifies an active site residue, leading to irreversible inactivation of the enzyme.
A generalized signaling pathway for the inhibition of GABA-AT by a fluorinated GABA analog is presented below:
Potential Therapeutic Applications
By inhibiting GABA-AT, this compound could potentially be developed as a therapeutic agent for a range of neurological and psychiatric disorders, including:
-
Epilepsy
-
Anxiety disorders
-
Spasticity
-
Neuropathic pain
Further preclinical and clinical studies would be necessary to establish the efficacy and safety of this compound for any therapeutic indication.
Conclusion and Future Directions
This compound is a molecule with significant potential in the field of neuropharmacology. Its synthesis, while not explicitly detailed in the literature, can be reasonably approached using established methods for fluorinated amino acids. The primary biological target is likely GABA aminotransferase, and its inhibitory activity warrants further investigation. Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers to elucidate their individual pharmacological profiles. Detailed spectroscopic analysis and in vitro and in vivo studies are crucial to fully characterize this compound and to explore its therapeutic potential. The development of potent and selective GABA-AT inhibitors remains an important goal in the quest for novel treatments for a variety of central nervous system disorders.
References
An In-depth Technical Guide to 4-Amino-2-fluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: IUPAC Nomenclature and Chemical Properties
DL-4-Amino-2-fluorobutyric acid is known under the systematic International Union of Pure and Applied Chemistry (IUPAC) name 4-amino-2-fluorobutanoic acid [1]. This compound is a fluorinated analogue of the neurotransmitter γ-aminobutyric acid (GABA). The presence of a fluorine atom at the α-position significantly influences its chemical and biological properties.
Physicochemical Data
A summary of the key physicochemical properties of 4-amino-2-fluorobutanoic acid is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 4-amino-2-fluorobutanoic acid | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 5130-17-6 | [2] |
| Molecular Formula | C4H8FNO2 | [1] |
| Molecular Weight | 121.11 g/mol | [1] |
| Melting Point | 201-203 °C | [2] |
| Purity | 99% | [2] |
| InChI Key | ASXBTBJGHQPOPY-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
The synthesis could conceptually proceed through the following key stages. This workflow is a hypothetical adaptation and would require optimization for the specific target molecule.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Experimental Protocol (Adapted)
Note: This is an adapted protocol and requires experimental validation.
-
Formation of the Schiff Base Complex: A chiral auxiliary is reacted with a glycine derivative in the presence of a metal salt (e.g., NiCl2) to form a stable, planar complex. This complex serves to control the stereochemistry of subsequent reactions.
-
α-Fluorination: An electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide) is introduced to selectively add a fluorine atom to the α-carbon of the glycine moiety within the complex.
-
Alkylation: The fluorinated intermediate is then alkylated with a suitable two-carbon electrophile (e.g., a protected 2-bromoethanol derivative) to introduce the remaining portion of the butanoic acid backbone.
-
Hydrolysis and Deprotection: The resulting complex is hydrolyzed under acidic conditions to release the free amino acid. Any protecting groups are subsequently removed to yield this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Racemic Resolution
Since the described synthesis would likely result in a racemic mixture, a resolution step would be necessary to isolate the individual enantiomers. Enzymatic resolution using an L-amino acid oxidase from a source like Aspergillus fumigatus could be a viable method. This enzyme selectively deaminates the L-enantiomer, allowing for the separation and recovery of the D-enantiomer[5][6].
Biological Activity and Signaling Pathways
The primary biological target of interest for fluorinated GABA analogues is γ-aminobutyric acid aminotransferase (GABA-T) , also known as 4-aminobutyrate transaminase[7][8]. This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain[9]. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, which can have therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy[9][10].
Proposed Mechanism of Action: Inhibition of GABA-T
(Z)-4-amino-2-fluorobut-2-enoic acid, a structurally similar compound, has been shown to be a mechanism-based inactivator of GABA-T[7]. It is plausible that 4-amino-2-fluorobutanoic acid acts through a similar mechanism. The proposed signaling pathway involves the irreversible inhibition of GABA-T, leading to an accumulation of GABA.
Caption: Proposed mechanism of action via GABA-T inhibition.
Experimental Protocol: GABA-T Inhibition Assay
To determine the inhibitory potential of 4-amino-2-fluorobutanoic acid against GABA-T, a continuous spectrophotometric assay can be employed.
-
Enzyme and Substrates: Purified GABA-T, GABA, and α-ketoglutarate are required.
-
Assay Principle: The transamination of GABA to succinic semialdehyde by GABA-T is coupled to the reduction of NADP+ by succinic semialdehyde dehydrogenase, which can be monitored by the increase in absorbance at 340 nm.
-
Procedure:
-
A reaction mixture containing buffer, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase is prepared.
-
Varying concentrations of 4-amino-2-fluorobutanoic acid are added to the experimental wells.
-
The reaction is initiated by the addition of GABA-T and GABA.
-
The rate of NADPH formation is measured spectrophotometrically.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
4-Amino-2-fluorobutanoic acid is a synthetic fluorinated amino acid with the potential to act as an inhibitor of GABA aminotransferase. Its synthesis, while not explicitly detailed in the literature, can be approached through established methods for creating fluorinated amino acids. Further research is warranted to fully elucidate its synthetic pathway, confirm its biological activity, and explore its therapeutic potential in neurological disorders. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for scientists and drug development professionals interested in investigating this promising compound.
References
- 1. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5130-17-6 [sigmaaldrich.com]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [agris.fao.org]
- 5. Racemic resolution of some DL-amino acids using Aspergillus fumigatus L-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 10. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
A Comprehensive Review of DL-4-Amino-2-fluorobutyric Acid: Synthesis, Potential Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-Amino-2-fluorobutyric acid is a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA). The introduction of fluorine into small molecules can significantly alter their biological properties, including metabolic stability and binding affinity to target proteins. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activity as a GABA aminotransferase inhibitor, and detailed experimental protocols relevant to its study. While direct research on this specific molecule is limited, this guide draws upon data from closely related compounds to provide a foundational understanding for researchers.
Physicochemical Properties
Basic physicochemical information for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 5130-17-6 | --INVALID-LINK-- |
| Molecular Formula | C4H8FNO2 | --INVALID-LINK-- |
| Molecular Weight | 121.11 g/mol | --INVALID-LINK-- |
| Melting Point | 201-203 °C | Sigma-Aldrich |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
Step 1: Formation of the Glycine Schiff Base Ni(II) Complex A chiral auxiliary, such as (S)-2-aminobenzophenone, is condensed with glycine to form the corresponding Schiff base. This is subsequently treated with a nickel(II) salt (e.g., NiCl2) in the presence of a base to form the planar Ni(II) complex. This complex serves to activate the α-carbon of the glycine moiety for alkylation.
Step 2: Alkylation of the Ni(II) Complex The Ni(II) complex is then reacted with a suitable alkylating agent, such as 1-bromo-2-fluoroethane, in the presence of a strong base (e.g., potassium hydroxide) in an appropriate solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere.[1]
Step 3: Hydrolysis and Isolation The resulting alkylated Ni(II) complex is hydrolyzed under acidic conditions (e.g., 6N HCl) to release the free amino acid, this compound. The product can then be isolated and purified using standard techniques such as ion-exchange chromatography.
Biological Activity: Inhibition of GABA Aminotransferase
While there is no direct evidence in the reviewed literature for the biological activity of this compound, several structurally similar compounds are known inhibitors of GABA aminotransferase (GABA-AT). GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, which is a therapeutic strategy for conditions such as epilepsy.
Evidence from Related Compounds
-
(Z)-4-Amino-2-fluorobut-2-enoic acid: This unsaturated analog has been shown to be a mechanism-based inactivator of pig brain GABA-AT.[2] The inactivation process involves the release of fluoride ions.[2]
-
4-Amino-2-(fluoromethyl)-2-butenoic acid: This compound is a competitive reversible inhibitor of GABA-AT. Enzyme-catalyzed fluoride ion release was also demonstrated for this analog.
Based on these findings, it is highly probable that this compound also acts as an inhibitor of GABA-AT.
Proposed Mechanism of Action
Caption: Proposed mechanism of GABA-AT inactivation.
Experimental Protocols
GABA Aminotransferase Activity Assay
A common method to determine the inhibitory potential of a compound against GABA-AT is a coupled-enzyme spectrophotometric assay.
Principle: The activity of GABA-AT is coupled to the reaction of succinic semialdehyde dehydrogenase (SSADH). The transamination of GABA by GABA-AT produces succinic semialdehyde, which is then oxidized by SSADH, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Reagents:
-
Potassium pyrophosphate buffer (pH 8.6)
-
GABA solution
-
α-Ketoglutarate solution
-
NAD+ solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
GABA aminotransferase (GABA-AT)
-
Test inhibitor (this compound) dissolved in a suitable solvent
Procedure:
-
Prepare a master mix containing the buffer, α-ketoglutarate, NAD+, and SSADH.
-
In a 96-well plate or cuvettes, add the master mix.
-
Add varying concentrations of the test inhibitor.
-
Initiate the reaction by adding GABA-AT and GABA.
-
Immediately measure the absorbance at 340 nm at regular intervals using a spectrophotometer.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Inhibitory activity (e.g., IC50) can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Workflow for Assessing GABA-AT Inhibition
Caption: Experimental workflow for GABA-AT inhibition assay.
Conclusion
This compound represents a molecule of interest for neuropharmacology, likely acting as an inhibitor of GABA aminotransferase. While direct experimental data for this compound is scarce, this guide provides a solid foundation for future research by summarizing relevant information from analogous compounds. The proposed synthetic route and detailed experimental protocols for biological evaluation offer a clear path forward for researchers aiming to investigate the therapeutic potential of this and other novel fluorinated amino acids. Further studies are warranted to confirm its synthesis, elucidate its precise mechanism of action, and determine its efficacy in preclinical models of neurological disorders.
References
The Discovery and History of DL-4-Amino-2-fluorobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been a subject of scientific inquiry due to its potential to modulate GABAergic neurotransmission. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the initial synthetic routes, its mechanism of action as a competitive inhibitor of GABA aminotransferase (GABA-AT), and the experimental protocols for its synthesis and enzymatic characterization. This document serves as a resource for researchers in neuroscience, medicinal chemistry, and drug development interested in the exploration of fluorinated amino acids as therapeutic agents.
Introduction: The Rationale Behind Fluorinating GABA
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, modulating the GABA system has been a long-standing strategy in drug development.
One approach to enhancing GABAergic tone is to inhibit the enzyme responsible for its degradation, GABA aminotransferase (GABA-AT). The introduction of fluorine into GABA analogs, such as in this compound, represents a strategic chemical modification. The high electronegativity and small size of the fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. These alterations can, in turn, influence the molecule's biological activity, such as its binding affinity to target enzymes and its ability to cross the blood-brain barrier. The synthesis of this compound was driven by the hypothesis that this fluorinated analog could act as an antimetabolite of GABA, potentially mimicking the physiological effects of GABA deficiency and serving as a tool for neurophysiological research[1].
Discovery and Synthesis
The first reported synthesis of this compound, referred to as "fluoro-GABA," was described in the Canadian Journal of Chemistry[1]. Two primary synthetic routes were developed, both utilizing diethyl fluoromalonate as a key intermediate.
Synthetic Method 1: From N-p-nitrobenzoylethyleneimine
This method involves the reaction of an N-aroylethyleneimine with diethyl fluoromalonate. The electron-withdrawing p-nitro group on the benzene ring of N-p-nitrobenzoylethyleneimine makes the aziridine ring more susceptible to nucleophilic attack by diethyl fluoromalonate. The resulting intermediate is then subjected to acid hydrolysis to yield this compound.
Synthetic Method 2: Michael Addition to a Nitroalkene
The second approach involves the Michael addition of diethyl fluoromalonate to a ω-nitro-1-alkene, such as 2-nitro-1-butene. The resulting adduct is then reduced, followed by hydrolysis and decarboxylation to afford the final product.
Table 1: Summary of Synthetic Data for this compound
| Method | Key Reagents | Intermediate | Yield (%) | Reference |
| Method 1 | Diethyl fluoromalonate, N-p-nitrobenzoylethyleneimine | Diethyl 2-fluoro-2-(2-(p-nitrobenzamido)ethyl)malonate | 47 | [1] |
| Method 1 | Acid Hydrolysis | This compound monohydrate | 35 | [1] |
| Method 2 | Diethyl fluoromalonate, 2-nitro-1-butene | Diethyl 2-fluoro-2-(2-nitrobutyl)malonate | 54.5 | [1] |
Mechanism of Action: Inhibition of GABA Aminotransferase
This compound has been identified as a reversible and competitive inhibitor of GABA aminotransferase (GABA-AT) from Pseudomonas fluorescens.[2] This mode of inhibition signifies that the compound binds to the active site of the enzyme, thereby competing with the natural substrate, GABA. The inhibitory activity is characterized by the inhibitor constant (Ki).
Table 2: Quantitative Data for the Inhibition of GABA-AT by this compound
| Parameter | Value | Enzyme Source | Reference |
| Ki | 0.83 ± 0.44 mM | Pseudomonas fluorescens | [2] |
It is important to note that this study was conducted on a bacterial enzyme. Further research is required to determine the inhibitory potency of this compound on mammalian GABA-AT, which would be more relevant for its potential therapeutic applications. The initial biological evaluation in mice did not show any pharmacological activity, though its potential in neurophysiology remains to be fully explored[1].
Experimental Protocols
Synthesis of this compound (Method 1)
Step 1: Synthesis of Diethyl 2-fluoro-2-(2-(p-nitrobenzamido)ethyl)malonate
-
To a solution of sodium ethoxide, prepared from sodium (0.23 g, 0.01 g-atom) in absolute ethanol (25 ml), add diethyl fluoromalonate (8.85 g, 0.05 mole).
-
Add N-p-nitrobenzoylethyleneimine (9.6 g, 0.05 mole) to the solution.
-
Reflux the mixture for 2 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Dissolve the residue in ether and wash with water.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Remove the ether and recrystallize the solid residue from ethanol to yield diethyl 2-fluoro-2-(2-(p-nitrobenzamido)ethyl)malonate.
Step 2: Hydrolysis to this compound Monohydrate
-
Reflux the product from Step 1 (3.7 g, 0.01 mole) with concentrated hydrochloric acid (25 ml) for 6 hours.
-
Cool the solution and extract with ether to remove p-nitrobenzoic acid.
-
Evaporate the aqueous solution to dryness under reduced pressure.
-
Dissolve the residue in a small amount of water and adjust the pH to 7 with the addition of pyridine.
-
Add ethanol to precipitate the amino acid.
-
Recrystallize the product from aqueous ethanol to yield this compound monohydrate.
Determination of Ki for GABA-AT Inhibition (Representative Protocol)
This protocol is a representative method for determining the Ki of a competitive inhibitor for GABA-AT.
Materials:
-
Purified GABA aminotransferase (from Pseudomonas fluorescens or mammalian source)
-
γ-Aminobutyric acid (GABA) solution of known concentration
-
α-Ketoglutarate solution of known concentration
-
This compound solutions of varying concentrations
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.6)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, and PLP in a cuvette.
-
Add a fixed amount of GABA-AT enzyme to the mixture.
-
To initiate the reaction, add a specific concentration of the substrate, GABA.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., associated with the formation of a product or the consumption of a co-substrate).
-
Repeat the assay with varying concentrations of GABA to determine the Michaelis-Menten constant (Km) for the substrate.
-
To determine the Ki for this compound, perform a series of assays with a fixed concentration of GABA and varying concentrations of the inhibitor.
-
Measure the initial reaction velocities for each inhibitor concentration.
-
Construct a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) at different fixed inhibitor concentrations to determine the type of inhibition and the Ki value. For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis. The Ki can be calculated from the x-intercept of the Dixon plot or from the slopes of the Lineweaver-Burk plot.
Visualizations
Caption: Competitive inhibition of GABA-AT by this compound.
Caption: Synthetic workflows for this compound.
Conclusion and Future Directions
This compound represents an early example of the strategic use of fluorine in the design of GABA analogs. Its synthesis has been well-established, and its activity as a competitive inhibitor of bacterial GABA-AT has been quantitatively characterized. However, to fully understand its potential as a pharmacological tool or a therapeutic lead, several areas require further investigation.
Future research should focus on:
-
Evaluation against mammalian GABA-AT: Determining the inhibitory potency of this compound on the human isoform of GABA-AT is critical for assessing its therapeutic relevance.
-
Enantioselective synthesis and evaluation: The biological activity of chiral molecules often resides in a single enantiomer. The synthesis and evaluation of the individual (R)- and (S)-enantiomers of 4-Amino-2-fluorobutyric acid could reveal more potent and selective inhibitors.
-
In vivo studies: Comprehensive in vivo studies are needed to assess the pharmacokinetic properties, blood-brain barrier permeability, and pharmacological effects of this compound in animal models of neurological disorders.
This technical guide provides a foundational understanding of this compound, offering a starting point for researchers to explore its potential in the broader context of GABAergic modulation and drug discovery.
References
Unraveling the Enigmatic Mechanism of Action: A Technical Guide on DL-4-Amino-2-fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA), is postulated to function as an inhibitor of GABA aminotransferase (GABA-T), a critical enzyme in the metabolic pathway of GABA. While direct and extensive research on this specific racemic mixture is limited, a comprehensive understanding of its mechanism of action can be extrapolated from the well-documented activities of its structural analogs. This technical guide synthesizes the available data on related fluorinated GABA derivatives to propose a detailed mechanism for this compound, presents quantitative data from these analogs in a structured format, outlines relevant experimental protocols, and provides visual representations of the key biochemical pathways and experimental workflows.
Introduction: The Significance of GABA-T Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of GABA is meticulously controlled by its synthesis via glutamic acid decarboxylase (GAD) and its degradation by GABA aminotransferase (GABA-T).[1][2] Inhibition of GABA-T leads to an accumulation of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[3][4] This enhancement of inhibitory signaling has been a successful therapeutic strategy for a range of neurological disorders, including epilepsy and other convulsive states.[1][3]
Fluorinated amino acids have emerged as a promising class of enzyme inhibitors due to the unique electronic properties of the fluorine atom. The introduction of fluorine can significantly alter the acidity of neighboring protons and influence the molecule's binding affinity and metabolic stability. In the context of GABA analogs, fluorine substitution has been a key strategy in the design of potent GABA-T inhibitors.
Proposed Core Mechanism of Action of this compound
Based on the established mechanisms of analogous compounds, this compound is proposed to act as a mechanism-based inactivator or a competitive reversible inhibitor of GABA-T. The core of this mechanism involves the interaction of the amino acid with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of GABA-T.
Interaction with GABA Aminotransferase (GABA-T)
GABA-T is a PLP-dependent enzyme that catalyzes the conversion of GABA to succinic semialdehyde.[1][2] The catalytic cycle involves the formation of a Schiff base between the amino group of the substrate and the aldehyde group of PLP.
The proposed interaction of this compound with GABA-T follows a similar initial step:
-
Binding to the Active Site: The molecule enters the active site of GABA-T.
-
Schiff Base Formation: The primary amino group of this compound forms a Schiff base with the PLP cofactor.
Following the formation of the initial Schiff base, the presence of the fluorine atom at the C2 position is critical. The electronegativity of the fluorine atom facilitates the abstraction of the C2 proton, leading to the formation of a carbanionic intermediate. At this juncture, two primary pathways are plausible, drawing from the behavior of its analogs:
-
Pathway A: Mechanism-Based Inactivation (Suicide Inhibition): This pathway involves the elimination of the fluoride ion, generating a highly reactive electrophilic species within the active site. This reactive intermediate can then covalently modify a nucleophilic residue in the active site of GABA-T, leading to irreversible inactivation of the enzyme. A similar mechanism has been described for (Z)-4-amino-2-fluorobut-2-enoic acid, which acts as a mechanism-based inactivator of GABA-T through the release of a fluoride ion and subsequent nucleophilic attack.[5]
-
Pathway B: Competitive Reversible Inhibition: Alternatively, the Schiff base intermediate may be stabilized, preventing the progression of the catalytic cycle and the release of the product. In this scenario, this compound would act as a competitive inhibitor, competing with the endogenous substrate GABA for binding to the active site. Some fluorinated analogs have been shown to be potent competitive reversible inhibitors.[6]
The stereochemistry at the C2 position likely plays a significant role in determining the precise inhibitory mechanism and potency. Studies on the enantiomers of 4-amino-3-fluorobutanoic acid have demonstrated that the (R)-enantiomer is a more effective inhibitor of GABA-T than the (S)-enantiomer, highlighting the stereospecificity of the enzyme's active site.[1][2] It is therefore probable that one of the enantiomers in the this compound racemic mixture is significantly more active than the other.
Signaling Pathway
The overarching signaling pathway affected by this compound is the GABAergic synapse. By inhibiting GABA-T, the compound leads to an increase in the concentration of GABA, which then has a greater effect on postsynaptic GABA receptors (GABA_A and GABA_B).
Caption: Proposed signaling pathway of this compound.
Quantitative Data from Analog Studies
| Compound | Enzyme Target | Inhibition Type | K_i Value | IC_50 Value | Reference |
| (R)-4-Amino-3-fluorobutanoic acid | GABA Aminotransferase (GABA-T) | Competitive | 49 µM | - | [1] |
| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | GABA Aminotransferase (GABA-T) | Competitive | 5 µM | - | [6] |
| L-2,4-Diaminobutyric acid | GABA Aminotransferase (GABA-T) | Weak Inhibitor | - | > 500 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound, based on protocols used for its analogs.
GABA Aminotransferase (GABA-T) Inhibition Assay
This assay is designed to determine the inhibitory potential of the test compound on GABA-T activity.
Objective: To measure the IC_50 and/or K_i value of this compound for GABA-T.
Principle: The activity of GABA-T can be monitored by measuring the production of glutamate from α-ketoglutarate in a coupled enzyme assay. The decrease in the rate of glutamate formation in the presence of the inhibitor is proportional to the inhibitory activity.
Materials:
-
Purified GABA-T enzyme (e.g., from pig brain)
-
GABA
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Glutamate dehydrogenase (GDH)
-
NADP+
-
This compound (test compound)
-
Phosphate buffer (pH 8.6)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GABA, α-ketoglutarate, PLP, NADP+, and GDH.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a pre-incubated solution of GABA-T and PLP.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50 value.
-
To determine the K_i value, perform the assay with varying concentrations of both the substrate (GABA) and the inhibitor. Analyze the data using a Dixon plot or non-linear regression analysis.
Caption: Experimental workflow for the GABA-T inhibition assay.
Fluoride Ion Release Assay
This assay is crucial for determining if the compound acts as a mechanism-based inactivator through the elimination of a fluoride ion.
Objective: To detect and quantify the release of fluoride ions during the incubation of this compound with GABA-T.
Principle: A fluoride-selective electrode is used to measure the concentration of free fluoride ions in the reaction mixture over time.
Materials:
-
Purified GABA-T enzyme
-
This compound
-
Phosphate buffer (pH 8.6)
-
Fluoride-selective electrode
-
Reference electrode
-
Ion meter
Procedure:
-
Calibrate the fluoride-selective electrode using standard fluoride solutions.
-
Prepare a reaction mixture containing phosphate buffer and this compound.
-
Place the electrodes in the reaction mixture and allow the potential to stabilize.
-
Initiate the reaction by adding GABA-T.
-
Record the potential at regular time intervals.
-
Convert the potential readings to fluoride ion concentrations using the calibration curve.
-
A time-dependent increase in fluoride ion concentration indicates enzyme-catalyzed elimination of fluoride.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not extensively documented, a strong inference can be drawn from the behavior of its structural analogs. The proposed mechanism centers on the inhibition of GABA aminotransferase, likely through either mechanism-based inactivation involving fluoride ion elimination or competitive reversible inhibition. The stereochemistry of the molecule is expected to be a critical determinant of its inhibitory potency and specific mechanism. Further empirical studies, following the outlined experimental protocols, are necessary to definitively elucidate the biochemical and pharmacological profile of this compound and to ascertain the differential activity of its D- and L-enantiomers. This understanding is paramount for its potential development as a therapeutic agent for neurological disorders.
References
- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 4. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Biological Activity of DL-4-Amino-2-fluorobutyric Acid: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the biological activity of DL-4-Amino-2-fluorobutyric acid. This document, therefore, provides a comprehensive analysis of the closely related and well-characterized positional isomer, 4-Amino-3-fluorobutanoic acid (also known as 3-fluoro-GABA or 3-F-GABA), to offer insights into the potential biological profile of fluorinated aminobutyric acid analogues. The primary focus of existing research has been on the interaction of these compounds with γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.
Introduction to GABA-AT and its Inhibition
γ-Aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA in the central nervous system.[1] By catalyzing the conversion of GABA to succinic semialdehyde, GABA-AT plays a crucial role in regulating GABAergic neurotransmission.[1] Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, a therapeutic strategy employed in the treatment of neurological disorders such as epilepsy.[1] The development of GABA-AT inhibitors is, therefore, a significant area of research in neuropharmacology.
Biological Activity of 4-Amino-3-fluorobutanoic Acid (A Close Analog)
Racemic 4-amino-3-fluorobutanoic acid has been identified as a substrate for GABA-AT.[1] Unlike the natural substrate GABA, which undergoes transamination, 4-amino-3-fluorobutanoic acid primarily undergoes a process of hydrogen fluoride (HF) elimination.[1] The enzyme catalyzes the removal of HF, ultimately leading to the formation of succinic semialdehyde, the same product generated from GABA degradation.[1]
Stereospecificity of Interaction with GABA-AT
Studies on the individual enantiomers of 4-amino-3-fluorobutanoic acid have revealed a significant stereospecificity in their interaction with GABA-AT. The (R)-enantiomer is a much more efficient substrate for GABA-AT-catalyzed HF elimination compared to the (S)-enantiomer.[1] In fact, the rate of elimination from the (S)-enantiomer is over an order of magnitude lower than that observed with the (R)-enantiomer.[1] Furthermore, the (R)-enantiomer is a more potent inhibitor of GABA transamination than the (S)-enantiomer, suggesting a preferential binding of the (R)-enantiomer to the enzyme's active site.[1]
Quantitative Data
The following tables summarize the kinetic parameters for the interaction of racemic 4-amino-3-fluorobutanoic acid and its enantiomers with GABA-AT.
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Racemic 4-Amino-3-fluorobutanoic acid | 1.2 | 0.24 | [1] |
| (R)-4-Amino-3-fluorobutanoic acid | 0.9 | 0.38 | [1] |
| GABA (for comparison) | 1.1 | 0.42 | [1] |
Table 1: Michaelis-Menten Kinetic Parameters for Substrates of GABA-AT.
| Inhibitor | Type of Inhibition | Ki (mM) | Reference |
| (R)-4-Amino-3-fluorobutanoic acid | Competitive | ~1.0 | [1] |
| (S)-4-Amino-3-fluorobutanoic acid | Competitive | >10.0 | [1] |
Table 2: Inhibition Constants for 4-Amino-3-fluorobutanoic Acid Enantiomers against GABA Transamination.
Experimental Protocols
The kinetic parameters presented above were determined using a coupled enzyme assay. The following is a detailed description of the methodology.
Coupled Enzyme Assay for GABA-AT Activity
This assay measures the production of succinic semialdehyde, which is then oxidized by an excess of succinic semialdehyde dehydrogenase (SSADH). This oxidation is coupled to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified GABA-AT from pig brain
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Substrate (racemic 4-amino-3-fluorobutanoic acid, (R)- or (S)-enantiomer, or GABA)
-
NADP+
-
Potassium pyrophosphate buffer (pH 8.5)
-
Spectrophotometer
Procedure:
-
A solution containing the buffer, NADP+, and SSADH is prepared in a quartz cuvette.
-
The substrate of interest is added to the cuvette at varying concentrations.
-
The reaction is initiated by the addition of a small, constant amount of purified GABA-AT.
-
The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time.
-
Initial velocities are calculated from the linear portion of the reaction progress curves.
-
Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
For inhibition studies, the assay is performed with GABA as the substrate in the presence of varying concentrations of the inhibitor ((R)- or (S)-4-amino-3-fluorobutanoic acid).
Signaling Pathways and Mechanisms
The primary interaction of 4-amino-3-fluorobutanoic acid is at the enzymatic level with GABA-AT, which is a key component of the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle.
The proposed mechanism of action for 4-amino-3-fluorobutanoic acid at the active site of GABA-AT involves the formation of a Schiff base with the PLP cofactor, followed by the elimination of hydrogen fluoride.
Other Related Fluorinated GABA Analogues
It is noteworthy that other fluorinated analogues of aminobutyric acid exhibit different modes of interaction with GABA-AT. For instance, (Z)-4-amino-2-fluorobut-2-enoic acid acts as a mechanism-based inactivator of GABA-AT.[2] This suggests that the position of the fluorine atom and the presence of unsaturation in the carbon chain significantly influence the biological activity, steering the molecule towards being a substrate or an irreversible inhibitor.
Conclusion
While there is a lack of direct experimental data on the biological activity of this compound, the comprehensive studies on its positional isomer, 4-Amino-3-fluorobutanoic acid, provide a valuable framework for understanding how such fluorinated analogues interact with GABA-AT. The stereospecificity and the alternative enzymatic reaction of HF elimination highlight the nuanced effects of fluorine substitution in the design of neuromodulatory compounds. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential as a substrate or inhibitor of GABA-AT or other biological targets.
References
- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive GABAergic Activity of DL-4-Amino-2-fluorobutyric Acid: A Technical Review of an Uncharted Moiety
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: Technical Guide on DL-4-Amino-2-fluorobutyric Acid as a GABA Analogue
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, analogues of GABA are of significant interest in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide explores the potential of this compound as a GABA analogue. Despite the theoretical interest in fluorine substitution to modulate the pharmacokinetic and pharmacodynamic properties of GABA-like molecules, a comprehensive review of existing scientific literature reveals a notable absence of specific data on the biological activity of this compound at GABA receptors. This document outlines the foundational concepts of GABAergic transmission, the rationale for developing fluorinated GABA analogues, and standard experimental protocols for their evaluation. However, it must be emphasized that quantitative data and specific experimental results for the titular compound are not currently available in the public domain.
Introduction to GABA and its Receptors
GABA exerts its inhibitory effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1]
-
GABAA Receptors: These are ligand-gated chloride ion channels. The binding of GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the generation of action potentials.[2]
-
GABAB Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to neuronal inhibition by modulating calcium and potassium channels.[1]
The development of GABA analogues aims to create molecules with improved therapeutic profiles, such as enhanced blood-brain barrier permeability, greater receptor subtype selectivity, and modified metabolic stability.[3]
The Rationale for Fluorinated GABA Analogues
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can improve blood-brain barrier penetration.[3] In the context of GABA analogues, fluorination can influence the conformation of the molecule, potentially leading to altered affinity and selectivity for GABA receptor subtypes.[4]
This compound: Chemical Properties
This compound is a derivative of GABA with a fluorine atom at the 2-position of the butyric acid backbone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-amino-2-fluorobutanoic acid | PubChem[5] |
| Molecular Formula | C4H8FNO2 | PubChem[5] |
| Molecular Weight | 121.11 g/mol | PubChem[5] |
| SMILES | C(CN)C(C(=O)O)F | PubChem[5] |
| InChIKey | ASXBTBJGHQPOPY-UHFFFAOYSA-N | PubChem[5] |
Biological Activity: An Unexplored Frontier
Despite the clear rationale for investigating fluorinated GABA analogues, a thorough search of the scientific literature reveals a significant gap in our understanding of this compound's biological activity. There are no published studies detailing its affinity for, or efficacy at, GABAA or GABAB receptors. Furthermore, data on its effects on GABA transporters or metabolic enzymes such as GABA transaminase are also absent.
One study on related compounds, 4-amino-2-(substituted methyl)-2-butenoic acids, where the substituent could be fluorine, showed that these compounds were potent competitive reversible inhibitors of GABA aminotransferase (GABA-T) but not time-dependent inactivators.[6] However, this does not provide direct evidence for the activity of this compound itself.
Standard Experimental Protocols for Evaluating GABA Analogues
While specific data for this compound is unavailable, the following sections detail the standard experimental procedures that would be employed to characterize its potential as a GABA analogue.
Synthesis of Fluorinated GABA Analogues
The synthesis of fluorinated amino acids often involves multi-step processes. A general approach for creating similar fluorinated GABA analogues might involve the asymmetric synthesis from a chiral glycine equivalent, followed by alkylation with a fluorine-containing electrophile and subsequent deprotection steps. A visual representation of a generalized synthetic workflow is provided below.
In Vitro Evaluation: Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. To assess the interaction of this compound with GABA receptors, competitive binding assays would be performed using membranes prepared from brain tissue or cell lines expressing specific GABA receptor subtypes.
5.2.1. GABAA Receptor Binding Assay Protocol
-
Radioligand: [3H]muscimol or [3H]gabazine are commonly used to label the GABA binding site on the GABAA receptor.
-
Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps to isolate the receptor-containing fractions.
-
Assay Procedure:
-
Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Evaluation: Functional Assays
Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.
5.3.1. Electrophysiology
Two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp recording in cultured neurons or cell lines expressing recombinant GABA receptors can be used to measure changes in ion flow in response to the application of the test compound.
-
Agonist Activity: The compound is applied at various concentrations to determine if it can directly activate the receptor and elicit a current.
-
Modulatory Activity: The compound is co-applied with GABA to assess its ability to potentiate or inhibit the GABA-evoked current.
In Vivo Evaluation
Should in vitro studies indicate significant activity, in vivo experiments in animal models would be the next step to assess the compound's physiological effects.
-
Behavioral Models: Depending on the in vitro profile, animal models of epilepsy, anxiety, pain, or spasticity could be employed to evaluate the therapeutic potential.
-
Pharmacokinetic Studies: These studies would determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including its ability to cross the blood-brain barrier.
Conclusion and Future Directions
Future research should focus on the systematic evaluation of this compound using the standard in vitro and in vivo protocols outlined in this guide. Such studies are essential to elucidate its potential as a novel modulator of GABAergic neurotransmission and to determine if it warrants further investigation as a therapeutic agent. The scientific community awaits empirical data to either substantiate or dismiss the theoretical potential of this fluorinated GABA derivative.
References
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of DL-4-Amino-2-fluorobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling avenue for therapeutic exploration. Emerging research suggests its potential as an inhibitor of GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation. By modulating GABA levels in the central nervous system, this compound holds promise for the treatment of neurological and psychiatric disorders characterized by GABAergic dysregulation, including epilepsy, neuropathic pain, and addiction. This document provides a comprehensive overview of the current understanding of this compound, including its proposed mechanism of action, available quantitative data from preclinical studies, and detailed experimental protocols.
Introduction: The GABAergic System and Therapeutic Intervention
The balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] A deficiency in GABAergic signaling can lead to hyperexcitability, a hallmark of conditions such as epilepsy.[2] Consequently, strategies to enhance GABAergic transmission are of significant therapeutic interest. One such strategy is the inhibition of GABA aminotransferase (GABA-AT), the enzyme that catabolizes GABA.[1][3] By blocking GABA-AT, the concentration of synaptic GABA can be increased, thereby potentiating inhibitory signaling.[1]
This compound, also known as 4-amino-2-fluorobutanoic acid or "fluoro-GABA," is a synthetic analog of GABA.[2] The introduction of a fluorine atom can significantly alter the molecule's chemical and biological properties, including its metabolic stability and binding affinity for target enzymes.[4] This guide will delve into the existing, albeit limited, research on this compound and its potential as a therapeutic agent.
Proposed Mechanism of Action: Inhibition of GABA Aminotransferase
The primary hypothesized mechanism of action for this compound is the inhibition of GABA aminotransferase (GABA-AT). GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts GABA to succinic semialdehyde.[5] Inhibiting this enzyme leads to an accumulation of GABA in the brain, which can have anticonvulsant, analgesic, and anxiolytic effects.[1][3][6]
While direct and extensive studies on the interaction between this compound and mammalian GABA-AT are not yet available in the public domain, research on the bacterial form of the enzyme provides initial insights. A study on GABA aminotransferase from Pseudomonas fluorescens demonstrated that 4-amino-2-fluorobutanoic acid acts as a reversible and competitive inhibitor of the enzyme with respect to GABA.[7] This suggests that the compound can bind to the active site of the enzyme, thereby preventing the breakdown of GABA.
Signaling Pathway: GABA-AT Inhibition
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound as a competitive inhibitor of GABA-AT.
Quantitative Data Summary
The available quantitative data for the inhibitory activity of this compound is limited. The following table summarizes the key findings from preclinical studies.
| Parameter | Value | Organism/System | Reference |
| Inhibitor Constant (Ki) | 0.83 ± 0.44 mM | Pseudomonas fluorescens GABA Aminotransferase | [7] |
| Inhibition Type | Reversible, Competitive (with respect to GABA) | Pseudomonas fluorescens GABA Aminotransferase | [7] |
| Inhibitor Constant (Ki) | 12.5 µM | Channel Catfish Brain Synaptosomes (GABA Transport) | [8] |
| Inhibition Type | Noncompetitive | Channel Catfish Brain Synaptosomes (GABA Transport) | [8] |
Experimental Protocols
This section details the methodologies employed in the key studies that have investigated the biological activity of this compound.
Inhibition of Pseudomonas fluorescens GABA Aminotransferase
Objective: To determine the inhibitory effect of 4-amino-2-fluorobutanoic acid on the activity of GABA aminotransferase from Pseudomonas fluorescens.
Methodology:
-
Enzyme Preparation: GABA aminotransferase was purified from Pseudomonas fluorescens.
-
Enzyme Assay: The activity of the enzyme was measured spectrophotometrically by monitoring the rate of the reaction.
-
Inhibition Studies:
-
The enzyme was incubated with varying concentrations of 4-amino-2-fluorobutanoic acid.
-
The reaction was initiated by the addition of the substrate, GABA.
-
The initial rates of the reaction were measured at different substrate and inhibitor concentrations.
-
-
Data Analysis: The inhibitor constant (Ki) and the type of inhibition were determined by analyzing the kinetic data using appropriate graphical methods (e.g., Lineweaver-Burk plots).[7]
Experimental Workflow: GABA-AT Inhibition Assay
References
- 1. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical inactivation of bacterial GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of DL-4-Amino-2-fluorobutyric Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in the field of medicinal chemistry. Its primary therapeutic potential lies in its ability to modulate the activity of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme responsible for the degradation of GABA in the central nervous system. By inhibiting GABA-AT, this compound can effectively increase GABA levels, a strategy that has proven beneficial in the management of various neurological disorders, including epilepsy and other conditions characterized by neuronal hyperexcitability. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound, with a focus on the experimental methodologies and quantitative data relevant to drug discovery and development.
Introduction
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of several neurological and psychiatric disorders.[1] One established therapeutic approach to enhance GABAergic tone is the inhibition of GABA aminotransferase (GABA-AT), the enzyme that catabolizes GABA.[2] The introduction of fluorine into drug candidates can significantly alter their physicochemical and biological properties, often leading to improved metabolic stability, binding affinity, and bioavailability. This compound is a strategic modification of the GABA structure, designed to interact with and inhibit GABA-AT.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methods for the preparation of α-fluoro γ-amino acids. A plausible synthetic route would involve the introduction of a fluorine atom at the α-position to a suitable precursor of 4-aminobutanoic acid.
General strategies for the synthesis of fluorinated amino acids often employ either electrophilic or nucleophilic fluorinating agents. One potential approach could involve the α-fluorination of a protected γ-amino-α-bromobutyric acid derivative. Another feasible route could be the Michael addition of a fluoride source to a protected α,β-unsaturated γ-amino acid precursor. The synthesis of related fluorinated amino acids, such as (S)-2-Amino-4,4,4-trifluorobutanoic acid, has been achieved on a large scale using a chiral Ni(II) complex of a glycine Schiff base, which is alkylated with a fluorinated electrophile.[3][4] This methodology could potentially be adapted for the synthesis of this compound.
A generalized synthetic workflow is depicted below:
Caption: Conceptual synthesis of this compound.
Mechanism of Action: Inhibition of GABA Aminotransferase
This compound is designed to act as an inhibitor of GABA-AT. The mechanism of inhibition for many fluorinated GABA analogs involves the formation of a reactive intermediate within the enzyme's active site.[2][5] GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1] The inhibitory process is generally initiated by the formation of a Schiff base between the amino group of the inhibitor and the PLP cofactor.
Following Schiff base formation, the enzyme's catalytic machinery abstracts a proton, leading to the formation of a transient intermediate. The presence of the electron-withdrawing fluorine atom at the α-position can facilitate the elimination of fluoride, generating a highly reactive Michael acceptor. This electrophilic species can then be attacked by a nucleophilic residue in the active site of GABA-AT, leading to irreversible covalent modification and inactivation of the enzyme.[2]
Caption: Generalized mechanism of GABA-AT inactivation.
Quantitative Data on GABA-AT Inhibition
Table 1: Inhibitory Potency of Selected Fluorinated GABA-AT Inhibitors
| Compound | KI (µM) | kinact (min-1) | kinact/KI (M-1min-1) | Reference |
| (E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | 250 | 0.25 | 1000 | [6] |
| (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | 530 | 0.74 | 1396 | [6] |
| Vigabatrin | 1300 | 2.2 | 1692 | [6] |
| Fluorinated Bicyclo[3.1.0]hexane Analogue 8 | - | - | 370 (mM-1min-1) | [2] |
Note: The data presented are for comparative purposes and are not specific to this compound.
Experimental Protocols
GABA Aminotransferase (GABA-AT) Inhibition Assay
The inhibitory potential of this compound against GABA-AT can be determined using a continuous spectrophotometric assay. This assay couples the transamination reaction catalyzed by GABA-AT to a dehydrogenase reaction that produces a detectable change in absorbance.
Materials:
-
Purified GABA-AT enzyme
-
This compound (test compound)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Potassium pyrophosphate buffer (pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSADH.
-
Add a known concentration of GABA-AT to the reaction mixture.
-
To determine the IC50 value, add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.
-
Initiate the reaction by adding GABA.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the kinetic parameters KI and kinact for time-dependent inhibitors, the enzyme is incubated with various concentrations of the inhibitor for different time intervals before initiating the reaction with the substrate.[6]
Caption: Workflow for the GABA-AT inhibition assay.
Pharmacokinetic Considerations
The pharmacokinetic profile of this compound has not been specifically reported. However, the introduction of fluorine is known to influence key pharmacokinetic parameters. Fluorination can increase lipophilicity, which may enhance absorption and blood-brain barrier penetration. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and increase the half-life of the compound. Studies on other amino acids have shown that their pharmacokinetic properties can be assessed in vivo in animal models, followed by analysis of biological fluids using techniques such as HPLC or LC-MS/MS. A study on GABA in healthy volunteers showed it was rapidly absorbed with a Tmax of 0.5-1 hour and a half-life of about 5 hours.
Conclusion and Future Directions
This compound holds promise as a modulator of the GABAergic system through the inhibition of GABA-AT. While direct experimental data on this specific molecule is limited, the well-established principles of medicinal chemistry and enzymology, along with data from closely related fluorinated analogs, provide a strong rationale for its potential therapeutic utility. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a thorough in vitro and in vivo evaluation of its inhibitory potency against GABA-AT, its selectivity profile, and its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the clinical viability of this compound as a novel therapeutic agent for neurological disorders.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Substantive Data on DL-4-Amino-2-fluorobutyric Acid in Neurological Research
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding and application of DL-4-Amino-2-fluorobutyric acid in the field of neurological research. Despite its availability from various chemical suppliers for research purposes, there is a notable absence of published studies detailing its mechanism of action, neuroprotective effects, or data from in vivo studies.
Currently, information on this compound is predominantly limited to its chemical identity and commercial availability. Chemical suppliers list the compound with CAS numbers 34069-57-3 and 5130-17-6, indicating its synthesis and readiness for procurement by research institutions.[][2][3] However, this availability has not translated into a discernible body of research exploring its potential therapeutic or experimental applications in neuroscience.
The synthesis of related fluorinated amino acids has been a subject of interest in medicinal chemistry due to the unique properties that fluorine substitution can impart on biological molecules. However, specific, detailed protocols for the synthesis of this compound and its subsequent evaluation in neurological models are not described in the accessible literature.
Current Status: A Molecule of Unknown Potential
The absence of research data presents a significant challenge in constructing a technical guide on the use of this compound for neurological research. Key information that is currently unavailable includes:
-
Mechanism of Action: There are no published studies elucidating the molecular targets or signaling pathways through which this compound might exert a biological effect in the central nervous system.
-
Pharmacokinetics and Pharmacodynamics: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationships, are not available.
-
In Vivo Efficacy: No studies in animal models of neurological diseases have been reported, leaving its potential neuroprotective or therapeutic efficacy unknown.
-
Toxicology and Safety Profile: The safety and tolerability of this compound have not been documented.
Future Directions and Hypothetical Research Workflow
Given the current void in the literature, the following represents a logical, albeit hypothetical, workflow for the initial investigation of this compound in a neurological research context. This workflow is based on standard preclinical drug discovery and development paradigms.
Caption: Hypothetical research workflow for this compound.
This proposed workflow underscores the extensive research that would be required to ascertain the potential of this compound in neurological research. Until such studies are conducted and their results published, the scientific community remains in the dark about the compound's true value and potential applications. Researchers and drug development professionals are therefore encouraged to approach this compound as a novel chemical entity requiring foundational investigation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of DL-4-Amino-2-fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a plausible synthetic protocol for the preparation of DL-4-Amino-2-fluorobutyric acid. Due to the absence of a directly published synthesis for this specific molecule, the following protocols are based on well-established synthetic methodologies for analogous compounds, including the N-protection of lactams, α-fluorination of carbonyl compounds, and subsequent hydrolysis to yield the desired amino acid.
Introduction
This compound is a non-proteinogenic amino acid containing a fluorine atom at the α-position to the carboxylic acid. The introduction of fluorine can significantly alter the physicochemical and biological properties of molecules, making this compound a valuable building block for the development of novel pharmaceuticals and agrochemicals. The proposed synthetic routes offer a practical approach for laboratory-scale synthesis.
Proposed Synthetic Protocols
Two primary synthetic routes are proposed, starting from readily available precursors: 2-pyrrolidinone and ethyl 2-oxocyclopentanecarboxylate.
Protocol 1: Synthesis from 2-Pyrrolidinone
This protocol involves the N-protection of 2-pyrrolidinone, followed by α-fluorination and subsequent ring-opening to yield the target compound.
Caption: Synthetic workflow for this compound starting from 2-pyrrolidinone.
Step 1: Synthesis of N-Boc-2-pyrrolidinone
-
To a solution of 2-pyrrolidinone (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.5 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-pyrrolidinone.
Step 2: Synthesis of N-Boc-3-fluoro-2-pyrrolidinone
-
Dissolve N-Boc-2-pyrrolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF and stir for 1 hour at -78 °C.
-
Add a solution of N-fluorobenzenesulfonimide (NFSI, 1.2 eq.) in THF.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-3-fluoro-2-pyrrolidinone.
Step 3: Synthesis of N-Boc-DL-4-amino-2-fluorobutyric acid
-
Dissolve N-Boc-3-fluoro-2-pyrrolidinone (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give N-Boc-DL-4-amino-2-fluorobutyric acid.
Step 4: Synthesis of this compound
-
Dissolve N-Boc-DL-4-amino-2-fluorobutyric acid (1.0 eq.) in a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Stir the solution at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.
-
The free amino acid can be obtained by neutralization with a suitable base and subsequent purification.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Pyrrolidinone | Boc₂O, Et₃N | CH₂Cl₂ | 0 to RT | 12-16 | ~95 |
| 2 | N-Boc-2-pyrrolidinone | LDA, NFSI | THF | -78 | 3-4 | 60-70 |
| 3 | N-Boc-3-fluoro-2-pyrrolidinone | aq. LiOH | THF/H₂O | RT | 24 | 80-90 |
| 4 | N-Boc-DL-4-amino-2-fluorobutyric acid | HCl | Dioxane | RT | 4-6 | >90 |
Logical Relationship of Synthetic Strategies
The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the synthesis. The following diagram illustrates the logical relationship between two potential starting points for the synthesis of the target molecule.
Caption: Logical relationship between two synthetic strategies for this compound.
Safety Precautions
-
Fluorinating agents (e.g., NFSI) are powerful oxidizers and should be handled with care in a well-ventilated fume hood.
-
Organolithium reagents like LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere.
-
Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All reactions should be performed in a well-ventilated fume hood.
Disclaimer
The protocols described herein are based on established chemical principles and literature precedents for similar transformations. These procedures have not been optimized for the synthesis of this compound and should be performed by qualified personnel with appropriate risk assessments. The yields are estimates and may vary.
"Asymmetric synthesis of 4-Amino-2-fluorobutyric acid"
An overview of the asymmetric synthesis of 4-Amino-2-fluorobutyric acid, a molecule of significant interest to researchers in drug development due to the unique properties imparted by the fluorine atom. The introduction of fluorine can modulate the acidity of the carboxylic acid, influence binding affinity to biological targets, and alter metabolic stability. This document outlines a potential synthetic route, provides detailed experimental protocols based on established methodologies, and presents the expected outcomes in a clear, structured format for scientists.
Proposed Synthetic Strategy
The asymmetric synthesis of 4-Amino-2-fluorobutyric acid can be envisioned through a multi-step sequence starting from a readily available precursor. A plausible and efficient strategy involves the asymmetric fluorination of a β-keto ester, followed by functional group manipulations to install the γ-amino group. This approach allows for the stereocontrolled introduction of the fluorine atom at the C-2 position, which is a key challenge in the synthesis of such molecules.
The overall workflow can be summarized as follows:
Caption: Proposed workflow for the asymmetric synthesis of 4-Amino-2-fluorobutyric acid.
Detailed Experimental Protocols
The following protocols are based on analogous transformations found in the literature for asymmetric fluorination and functional group manipulations.
Protocol 1: Synthesis of a Protected γ-Amino-β-Keto Ester
This initial step can be achieved through various classical organic synthesis methods, such as the condensation of a β-keto ester with a protected amino-aldehyde or the acylation of a suitable enolate. For this protocol, we will consider the acylation of an enolate derived from a protected γ-amino ester.
Materials:
-
N-Boc-γ-aminobutyric acid methyl ester
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon gas
Procedure:
-
Dissolve N-Boc-γ-aminobutyric acid methyl ester (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (2.2 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
In a separate flask, dissolve ethyl acetate (1.5 eq) in anhydrous THF.
-
Add the ethyl acetate solution to the enolate solution dropwise at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is approximately 4-5.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric α-Fluorination of the β-Keto Ester
This key step introduces the fluorine atom stereoselectively. The protocol is adapted from established methods for the enantioselective fluorination of β-keto esters using a chiral catalyst.[1][2]
Materials:
-
Protected γ-amino-β-keto ester from Protocol 1
-
Chiral catalyst (e.g., a chiral N,N'-dioxide/Cu(I) complex or a chiral palladium complex)[1][2]
-
N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®
-
Dichloromethane (DCM), anhydrous
-
Argon gas
Catalytic Cycle for Asymmetric Fluorination:
Caption: Generalized catalytic cycle for asymmetric fluorination.
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the chiral catalyst (0.05 - 0.1 eq) in anhydrous DCM.
-
Add the protected γ-amino-β-keto ester (1.0 eq) to the solution.
-
Cool the mixture to the optimal temperature for the chosen catalyst (e.g., 0 °C or -20 °C).
-
Add the fluorinating agent (e.g., NFSI, 1.2 eq) portion-wise over 30 minutes.
-
Stir the reaction at the same temperature until completion, monitoring by TLC or LC-MS (typically 12-24 hours).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to obtain the enantioenriched α-fluoro-γ-amino-β-keto ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 3: Reduction and Deprotection
The final steps involve the reduction of the ketone and removal of the protecting groups to yield the target amino acid.
Materials:
-
Enantioenriched α-fluoro-γ-amino-β-keto ester from Protocol 2
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (6 M)
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Reduction of the Ketone:
-
Dissolve the α-fluoro-γ-amino-β-keto ester (1.0 eq) in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude α-fluoro-β-hydroxy-γ-amino ester.
-
-
Hydrolysis and Deprotection:
-
Add 6 M HCl to the crude product from the previous step.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and apply it to a column of Dowex 50WX8 (H⁺ form) ion-exchange resin.
-
Wash the column with water to remove impurities.
-
Elute the amino acid with a 2 M aqueous ammonia solution.
-
Collect the fractions containing the product (ninhydrin test positive).
-
Concentrate the combined fractions under reduced pressure to obtain 4-Amino-2-fluorobutyric acid.
-
Data Presentation
The following table summarizes the expected outcomes for the key asymmetric fluorination step, based on data from analogous reactions reported in the literature.
| Entry | Chiral Catalyst System | Fluorinating Agent | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Chiral N,N'-dioxide/Cu(I) | Diazodicarboxylates (for amination) | β-Keto Esters | up to 98 | up to 95 | [2] |
| 2 | Chiral Palladium Complex | NFSI | β-Keto Esters | 75-96 | 75-96 | [1] |
| 3 | Cinchona Alkaloid Derivative | NFSI | Cyclic Ketones | High | High | [3][4] |
Note: The yields and enantioselectivities are for analogous reactions and may vary for the specific substrate in the proposed synthesis of 4-Amino-2-fluorobutyric acid.
References
Application Notes and Protocols for the Purification of DL-4-Amino-2-fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of DL-4-Amino-2-fluorobutyric acid. The methodologies outlined below are based on established techniques for the purification of fluorinated amino acids and analogous compounds.
Introduction
This compound is a synthetic amino acid containing a fluorine atom at the α-position. The presence of fluorine can significantly alter the compound's physicochemical properties, including its polarity, acidity, and hydrophobicity.[] These unique characteristics necessitate tailored purification strategies to achieve high purity, which is critical for its application in research and drug development. This document outlines common purification techniques, including chromatography and crystallization, applicable to this compound.
Purification Strategies
The primary methods for purifying this compound and similar fluorinated amino acids involve chromatographic techniques and crystallization. The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.
Chromatographic Techniques
Chromatography is a powerful technique for separating components of a mixture. For fluorinated amino acids, High-Performance Liquid Chromatography (HPLC) is often employed.[2]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since amino acids are zwitterionic, IEX is a highly effective purification method.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The introduction of a fluorine atom can alter the hydrophobicity of the amino acid, making RP-HPLC a suitable method for separating it from non-fluorinated precursors or impurities.[2]
-
Fluorous Solid-Phase Extraction (F-SPE): For more heavily fluorinated compounds, fluorous chromatography can be utilized, which exploits the unique partitioning properties of organofluorine compounds.[2]
Crystallization
Crystallization is a common technique for the purification of solid compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. Recrystallization can be an effective final step to achieve high purity of this compound. The choice of solvent is critical and often determined empirically.
Quantitative Data Summary
| Purification Technique | Typical Purity | Typical Yield | Key Parameters |
| Ion-Exchange Chromatography | > 98% | 70-90% | Resin type, pH, buffer concentration, flow rate |
| Reverse-Phase HPLC | > 99% | 60-85% | Column type (e.g., C18), mobile phase composition, gradient |
| Recrystallization | > 99% | 50-80% | Solvent system, cooling rate, initial purity |
Experimental Protocols
Protocol for Purification by Ion-Exchange Chromatography
This protocol provides a general procedure for the purification of this compound using cation-exchange chromatography.
Materials:
-
Crude this compound
-
Strong cation-exchange resin (e.g., Dowex 50W)
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), for pH adjustment and elution
-
Deionized water
-
Chromatography column
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation: Swell the cation-exchange resin in deionized water and then wash it thoroughly with 1 M HCl followed by deionized water until the eluate is neutral. This ensures the resin is in the H⁺ form.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water. Adjust the pH of the sample to be below the isoelectric point of the amino acid to ensure a net positive charge. Load the solution onto the prepared chromatography column.
-
Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities.
-
Elution: Elute the bound amino acid using a gradient of increasing pH or ionic strength. A common method is to use a gradient of ammonium hydroxide (e.g., 0.1 M to 2 M).
-
Fraction Collection: Collect fractions using a fraction collector and monitor the presence of the amino acid in each fraction using a suitable analytical technique (e.g., thin-layer chromatography with ninhydrin staining or UV-Vis spectroscopy if the compound has a chromophore).
-
Isolation: Pool the pure fractions, and remove the eluent by evaporation under reduced pressure. The resulting solid can be further purified by recrystallization.
Protocol for Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Various solvents for solubility testing (e.g., water, ethanol, methanol, isopropanol, acetone, and mixtures thereof)
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for amino acids include water-ethanol or water-acetone mixtures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of this compound is reported to be 201-203°C.[3]
Visualizations
Caption: General purification workflow for this compound.
Caption: Step-by-step protocol for ion-exchange chromatography.
Disclaimer: The protocols provided are generalized and may require optimization for specific applications and scales. It is recommended to perform small-scale trials to determine the optimal conditions for purification. Always follow appropriate laboratory safety procedures.
References
Analytical Methods for DL-4-Amino-2-fluorobutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The analysis of small, polar molecules like DL-4-Amino-2-fluorobutyric acid often presents challenges due to their limited volatility and lack of strong chromophores for UV detection. The primary analytical techniques suitable for its quantification in various matrices, including biological fluids and pharmaceutical formulations, are High-Performance Liquid Chromatography (HPLC) with derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. For the separation of its stereoisomers (D- and L-enantiomers), chiral chromatography is necessary.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC coupled with fluorescence detection is a sensitive and widely used method for the quantification of amino acids. Since this compound lacks a native fluorophore, a pre-column derivatization step is required to introduce a fluorescent tag to the primary amine group.
Application Note:
This method is well-suited for quantifying this compound in relatively clean sample matrices. The choice of derivatizing agent is critical for achieving desired sensitivity and stability. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The OPA derivatization is rapid and forms a highly fluorescent isoindole product.
Quantitative Data Summary (Typical Parameters):
| Parameter | Typical Value/Range |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM sodium phosphate, pH 6.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Derivatizing Agent | o-phthalaldehyde (OPA) / 3-mercaptopropionic acid (MPA) |
| Excitation Wavelength (λex) | ~340 nm (for OPA derivatives) |
| Emission Wavelength (λem) | ~450 nm (for OPA derivatives) |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range, depending on sample matrix |
Experimental Protocol: HPLC-FLD with OPA Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or dilute acid).
-
Create a series of calibration standards by diluting the stock solution.
-
For biological samples, perform protein precipitation (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation and filtration of the supernatant.
-
-
Derivatization Procedure:
-
Prepare the OPA/MPA derivatization reagent by dissolving OPA and MPA in a borate buffer (pH ~9.5).
-
In an autosampler vial, mix a specific volume of the standard or sample with the derivatization reagent.
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the derivatized sample.
-
Run the gradient elution program to separate the derivatized analyte from other sample components.
-
Monitor the fluorescence signal at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is ideal for the analysis of this compound in complex biological matrices. This method may not require derivatization, which simplifies sample preparation.
Application Note:
This approach offers excellent specificity through the use of Multiple Reaction Monitoring (MRM), minimizing interferences from the sample matrix. It is the preferred method for bioanalytical studies requiring low detection limits. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reverse-phase chromatography for retaining and separating this polar analyte.
Quantitative Data Summary (Typical Parameters):
| Parameter | Typical Value/Range |
| Column | HILIC (e.g., 2.1 x 100 mm, 3 µm) or C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]+ for this compound (m/z 122.1) |
| Product Ions (Q3) | To be determined by infusion and fragmentation of a standard |
| Collision Energy | To be optimized for characteristic fragment ions |
| Limit of Quantification (LOQ) | Sub-ng/mL to low ng/mL range |
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC method.
-
For biological samples, perform protein precipitation with a solvent like acetonitrile, which is also a common mobile phase component for HILIC.
-
Centrifuge the samples and transfer the supernatant for analysis. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before precipitation.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Separate the analyte using an appropriate LC gradient.
-
Detect the analyte using the mass spectrometer in MRM mode, monitoring the specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of amino acids, but it requires derivatization to increase the volatility and thermal stability of the analyte.
Application Note:
This method is highly sensitive and provides excellent chromatographic resolution. Silylation is a common derivatization approach for amino acids, where active hydrogens are replaced with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) is a popular reagent that forms stable TBDMS derivatives.
Quantitative Data Summary (Typical Parameters):
| Parameter | Typical Value/Range |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at a low temperature (e.g., 80 °C), then ramp to a high temperature (e.g., 280 °C) |
| Derivatizing Agent | MTBSTFA with 1% TBDMCS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) for quantification |
| Characteristic Ions | To be determined from the mass spectrum of the derivatized standard |
| Limit of Quantification (LOQ) | Low to mid ng/mL range |
Experimental Protocol: GC-MS with Silylation
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards.
-
For aqueous samples, lyophilize or evaporate to dryness a known volume.
-
Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the derivatizing reagent and the derivatives.
-
-
Derivatization Procedure:
-
To the dried sample residue, add the derivatizing reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile or pyridine).
-
Heat the mixture at a specific temperature (e.g., 60-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Run the temperature program to separate the derivatized analyte.
-
Acquire mass spectra in full scan mode to identify the characteristic ions of the derivatized analyte, and then use SIM mode for quantification.
-
-
Data Analysis:
-
Integrate the peak area of the selected characteristic ion.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
-
Chiral Separation
To separate the D- and L-enantiomers of 4-Amino-2-fluorobutyric acid, chiral chromatography is required. This can be achieved using either chiral stationary phases (CSPs) in HPLC or by derivatization with a chiral reagent followed by separation on a non-chiral column.
-
Chiral HPLC: This is the most direct approach. Columns with CSPs based on cyclodextrins, polysaccharide derivatives, or crown ethers can be effective for separating enantiomers of amino acids. The mobile phase composition, temperature, and flow rate need to be carefully optimized.
-
Chiral Derivatization: The analyte can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)) to form diastereomers. These diastereomers can then be separated on a standard reverse-phase HPLC column.
The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix. Method development and validation are essential for achieving accurate and reproducible results for the chiral analysis of this compound.
Application Notes and Protocols for DL-4-Amino-2-fluorobutyric Acid NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-Amino-2-fluorobutyric acid is a fluorinated derivative of the neurotransmitter gamma-aminobutyric acid (GABA). The introduction of a fluorine atom at the alpha-position can significantly alter the molecule's chemical and biological properties, including its binding affinity for GABA receptors and its metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This document provides a guide to the application of NMR spectroscopy in the analysis of this compound, including generalized protocols and the expected data presentation.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of this compound. Key applications in a research and drug development context include:
-
Structural Verification: Unambiguous confirmation of the chemical structure by analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Purity Assessment: Detection and quantification of impurities, residual solvents, or side products from the synthesis. The high sensitivity of ¹⁹F NMR can be particularly useful for identifying and quantifying fluorinated impurities.
-
Stereochemical Analysis: While standard NMR may not distinguish between the D and L enantiomers in the racemic mixture, it can be used with chiral derivatizing agents or chiral solvating agents to resolve the signals of the enantiomers and determine enantiomeric excess.
-
Conformational Analysis: Investigation of the molecule's preferred conformation in solution by analyzing vicinal coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments.
-
Interaction Studies: Monitoring changes in the NMR spectrum upon binding to biological targets, such as receptors or enzymes, to identify the binding site and characterize the interaction.
Predicted NMR Data Summary
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
| H-2 | 4.5 - 5.0 | ddd | J(H-F) ≈ 48, J(H-H) | 1H |
| H-3 | 2.0 - 2.5 | m | 2H | |
| H-4 | 3.0 - 3.5 | t | J(H-H) | 2H |
| -NH₂ | Variable | br s | 2H | |
| -COOH | Variable | br s | 1H |
ddd: doublet of doublet of doublets, m: multiplet, t: triplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (¹JCF, Hz) |
| C-1 (-COOH) | 170 - 175 | d | ~20 |
| C-2 (-CHF) | 85 - 95 | d | ~180 |
| C-3 (-CH₂) | 30 - 40 | d | ~20 |
| C-4 (-CH₂NH₂) | 40 - 50 | s |
d: doublet, s: singlet
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| F-2 | -180 to -200 | dt | J(F-H2) ≈ 48, J(F-H3) ≈ 20-30 |
dt: doublet of triplets
Note: Chemical shifts are highly dependent on the solvent, concentration, and pH. The values presented are estimates and should be confirmed by experimental data.
Experimental Protocols
The following are generalized protocols for acquiring NMR spectra of this compound.
Sample Preparation
Objective: To prepare a solution of this compound suitable for NMR analysis.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, Methanol-d₄)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. The choice of solvent will depend on the solubility of the compound and the desired pH. For amino acids, D₂O is a common choice.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
If necessary, adjust the pH of the solution by adding microliter amounts of DCl or NaOD in D₂O.
-
The sample is now ready for NMR analysis.
NMR Data Acquisition
Objective: To acquire high-quality ¹H, ¹³C, and ¹⁹F NMR spectra.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
General Parameters:
-
Temperature: 298 K (25 °C)
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-5 s
-
Acquisition Time: 2-4 s
-
Spectral Width: 10-16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance)
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: 1-2 s
-
Spectral Width: 200-240 ppm
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 64-256
-
Relaxation Delay (d1): 1-5 s
-
Acquisition Time: 1-2 s
-
Spectral Width: -100 to -250 ppm (or as needed to center the signal)
-
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
If the probe is capable, tune to the ¹⁹F frequency and acquire the ¹⁹F NMR spectrum.
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing). For ¹H and ¹³C in D₂O, DSS or TSP can be used as an internal or external reference. For ¹⁹F, CFCl₃ is the standard reference (0 ppm), but other secondary references can be used.
Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the spectroscopic techniques.
Application Notes and Protocols for the HPLC Analysis of DL-4-Amino-2-fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative and chiral analysis of DL-4-Amino-2-fluorobutyric acid using High-Performance Liquid Chromatography (HPLC). Given that this compound is a non-chromophoric amino acid, derivatization is essential for its detection by common HPLC detectors such as UV-Vis or fluorescence detectors. Furthermore, as a racemic mixture (DL-), chiral separation is necessary to resolve and quantify the individual D- and L-enantiomers.
The following protocols are based on established methods for the analysis of structurally similar compounds, such as γ-aminobutyric acid (GABA) and its analogs (e.g., baclofen), as well as general procedures for the chiral separation of amino acids. Optimization of the proposed methods for this compound is recommended for achieving the best performance.
Quantitative Analysis via Pre-Column Derivatization and Reversed-Phase HPLC
This protocol describes the quantification of total 4-Amino-2-fluorobutyric acid (D and L enantiomers combined) by converting it into a UV-active or fluorescent derivative.
Principle
The primary amine group of 4-Amino-2-fluorobutyric acid reacts with a derivatizing agent to form a stable, highly conjugated molecule that can be detected by UV or fluorescence detectors. The derivatized product is then separated from excess reagent and other sample components on a reversed-phase HPLC column and quantified.
Derivatization Reagents
Several reagents are suitable for the derivatization of amino acids. The choice of reagent will depend on the available detection system and the desired sensitivity.
| Derivatizing Agent | Detection Method | Key Advantages |
| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, high sensitivity for primary amines.[1] |
| Dansyl Chloride | Fluorescence / UV | Forms stable derivatives with both primary and secondary amines. |
| 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | Fluorescence / UV | Reacts with primary and secondary amines to form highly fluorescent derivatives.[2] |
| 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) | UV-Vis (Visible) | Forms colored derivatives, suitable for visible detection. |
Experimental Protocol: Derivatization with o-Phthalaldehyde (OPA)
This protocol is adapted from methods used for GABA and other primary amino acids.[1]
Materials:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA) or other thiol
-
Borate buffer (0.1 M, pH 9.5-10.4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Preparation of OPA/MPA Reagent: Dissolve 25 mg of OPA in 1 mL of methanol. Add 25 µL of MPA and 9 mL of 0.1 M borate buffer (pH 9.9). This solution should be freshly prepared.
-
Sample/Standard Preparation: Prepare a stock solution of this compound in water or a suitable buffer. Create a series of calibration standards by diluting the stock solution.
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 400 µL of the OPA/MPA reagent. Vortex the mixture for 30-60 seconds. The reaction is typically complete within a few minutes at room temperature.
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the derivatized solution onto the HPLC system.
HPLC Conditions for Quantitative Analysis
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Sodium Acetate buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, and gradually increase to elute the derivatized analyte. A typical gradient might be 10-70% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detector | Fluorescence Detector (Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV Detector (wavelength depends on the derivatizing agent) |
Data Presentation: Quantitative Analysis Validation Parameters (Hypothetical)
The following table illustrates typical validation parameters that should be established for a quantitative HPLC method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Chiral Separation of D- and L-4-Amino-2-fluorobutyric Acid
For the resolution of the enantiomers of this compound, two main approaches can be employed: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.
Method 1: Direct Chiral Separation (Underivatized)
This method is advantageous as it requires minimal sample preparation. However, detection can be challenging without a universal detector like a mass spectrometer (MS) or by using a UV detector at a low wavelength (around 200-220 nm), where selectivity might be poor.
Principle:
The enantiomers of this compound interact differently with the chiral stationary phase, leading to different retention times and subsequent separation.
Experimental Protocol: Direct Chiral Separation
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Acetic acid (additive)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent.
-
HPLC Analysis: Inject the sample onto the chiral HPLC column.
HPLC Conditions for Direct Chiral Separation
| Parameter | Recommended Conditions |
| Column | Chiral Stationary Phase (e.g., Crownpak CR(+), Chirobiotic T) |
| Mobile Phase | A polar ionic mobile phase is often effective. For example: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be varied to improve resolution) |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
Method 2: Indirect Chiral Separation (with Chiral Derivatization)
This method involves reacting the racemic analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).
Principle:
The reaction of the D- and L-enantiomers with a single enantiomer of a chiral derivatizing agent produces two diastereomeric products. Diastereomers have different physical properties and can be separated by conventional reversed-phase HPLC.
Experimental Protocol: Indirect Chiral Separation
A suitable chiral derivatizing agent for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
Materials:
-
This compound standard
-
Marfey's reagent
-
Acetone
-
Sodium bicarbonate solution (1 M)
Procedure:
-
Derivatization: To 50 µL of a 1 mg/mL solution of this compound, add 100 µL of Marfey's reagent solution (1% in acetone) and 20 µL of 1 M sodium bicarbonate.
-
Reaction: Incubate the mixture at 40 °C for 1 hour.
-
Quenching: Cool the reaction mixture and add 20 µL of 1 M HCl to stop the reaction.
-
Dilution: Dilute the sample with the mobile phase before injection.
HPLC Conditions for Indirect Chiral Separation
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from a low to a high percentage of mobile phase B. For example, 5-60% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 340 nm (for Marfey's reagent derivatives) |
Data Presentation: Chiral Separation Parameters (Hypothetical)
| Parameter | Enantiomer 1 (D) | Enantiomer 2 (L) |
| Retention Time (min) | 12.5 | 14.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | 8500 | 8900 |
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative HPLC analysis.
Logical Relationship for Chiral Method Development
References
Application Notes and Protocols: DL-4-Amino-2-fluorobutyric Acid for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-Amino-2-fluorobutyric acid is a synthetic amino acid analogue that holds potential as an inhibitor of specific enzymes, offering a valuable tool for research in neurobiology and oncology. Its structural similarity to endogenous molecules like γ-aminobutyric acid (GABA) suggests its potential to interact with enzymes that metabolize these substrates. Fluorination at the C-2 position can significantly alter the compound's electronic properties, often enhancing its binding affinity to enzyme active sites and in some cases, leading to mechanism-based irreversible inhibition. These characteristics make this compound a compound of interest for studying enzyme mechanisms and for the development of novel therapeutic agents.
This document provides an overview of the known enzyme inhibitory activities of this compound, places it in the context of related fluorinated amino acid analogues, and offers generalized protocols for its study.
Mechanism of Action
This compound has been shown to act as a reversible, competitive inhibitor of GABA aminotransferase (GABA-AT) from Pseudomonas fluorescens.[1] In this mechanism, the inhibitor competes with the native substrate (GABA) for binding to the enzyme's active site. The binding of this compound to the active site is non-covalent and reversible, meaning the inhibitor can associate and dissociate from the enzyme. The inhibitory effect is dependent on the concentrations of both the substrate and the inhibitor.
Applications in Enzyme Inhibition Studies
Based on the known activity of this compound and its analogues, its primary applications in research include:
-
Studying GABA Aminotransferase (GABA-AT) Kinetics: As a competitive inhibitor, it can be used to probe the structure and function of the GABA-AT active site.
-
Investigating the Role of GABA Metabolism: By inhibiting GABA-AT, researchers can study the downstream effects of increased GABA levels in various biological systems.
-
Screening for Novel Therapeutic Agents: While its own potency may be modest, its structure can serve as a scaffold for the design of more potent and selective enzyme inhibitors.
-
Probing the Mechanism of Other Aminotransferases: Its potential to inhibit other PLP-dependent enzymes can be explored.
Quantitative Data
The following table summarizes the known quantitative data for the inhibition of GABA aminotransferase by this compound.
| Enzyme Target | Organism | Inhibitor | Inhibition Type | K_i_ (mM) |
| GABA Aminotransferase | Pseudomonas fluorescens | This compound | Competitive | 0.83 ± 0.44 |
Signaling Pathways and Experimental Workflows
Competitive Inhibition of GABA Aminotransferase
Caption: Competitive inhibition of GABA-AT by this compound.
General Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for determining the inhibition kinetics of an enzyme.
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific enzymes and experimental conditions.
Protocol 1: Determination of K_i_ for Competitive Inhibition of GABA Aminotransferase
1. Materials:
-
Purified GABA Aminotransferase (GABA-AT)
-
This compound
-
γ-Aminobutyric acid (GABA)
-
α-ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing pyridoxal-5'-phosphate)
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GABA-AT in assay buffer.
-
Prepare stock solutions of GABA, α-ketoglutarate, and NADP+ in assay buffer.
-
Prepare a stock solution of this compound in assay buffer and perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing assay buffer, α-ketoglutarate, NADP+, and SSADH.
-
Add varying concentrations of the inhibitor (this compound) to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of GABA-AT to each well and pre-incubate for 5-10 minutes at the desired temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding varying concentrations of the substrate (GABA).
-
-
Data Collection:
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Record the absorbance at regular intervals for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[GABA]) for each inhibitor concentration.
-
The lines for a competitive inhibitor will intersect on the y-axis.
-
Determine the apparent K_m_ for each inhibitor concentration from the x-intercepts.
-
Plot the apparent K_m_ values against the inhibitor concentration. The x-intercept of this plot will be -K_i_. Alternatively, use non-linear regression analysis software to fit the data to the competitive inhibition model to determine K_i_.
-
Protocol 2: Screening for Irreversible Inhibition (Mechanism-Based)
1. Materials:
-
Target Enzyme (e.g., Ornithine Decarboxylase)
-
This compound
-
Substrate for the target enzyme (e.g., Ornithine for ODC)
-
Assay Buffer
-
Method for detecting product formation (e.g., radiolabeling, spectrophotometry)
-
Dialysis tubing or size-exclusion chromatography columns
2. Procedure:
-
Time-Dependent Inactivation:
-
Incubate the enzyme with a fixed concentration of this compound in the assay buffer.
-
At various time points, withdraw aliquots of the enzyme-inhibitor mixture and dilute them into an assay solution containing the substrate.
-
Measure the residual enzyme activity.
-
A time-dependent loss of enzyme activity that is not restored upon dilution suggests irreversible inhibition.
-
-
Substrate Protection:
-
Pre-incubate the enzyme with a saturating concentration of its natural substrate before adding this compound.
-
Measure the rate of inactivation as described above.
-
A decreased rate of inactivation in the presence of the substrate suggests that the inhibitor acts at the active site.
-
-
Dialysis Experiment:
-
Incubate the enzyme with the inhibitor to achieve significant inactivation.
-
Remove the unbound inhibitor by extensive dialysis or size-exclusion chromatography.
-
Assay the activity of the dialyzed enzyme.
-
If the enzyme activity is not recovered after the removal of the free inhibitor, this confirms irreversible inhibition.
-
Disclaimer: The information provided in these application notes is for research purposes only. The inhibitory profile and optimal experimental conditions for this compound against enzymes other than P. fluorescens GABA-AT have not been extensively characterized in the available literature. Researchers should perform their own validation and optimization studies.
References
Application Notes and Protocols: DL-4-Amino-2-fluorobutyric Acid as a Potential GABA-AT Inhibitor
Disclaimer: Extensive literature searches did not yield specific inhibitory data or detailed experimental protocols for DL-4-Amino-2-fluorobutyric acid as a GABA-AT inhibitor. The following information is based on studies of the closely related positional isomer, 4-amino-3-fluorobutanoic acid , and general principles of GABA-AT inhibition by fluorinated analogs. This document serves as a guide for researchers to design and conduct their own investigations into the potential of this compound.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its concentration is regulated by the pyridoxal-5'-phosphate (PLP) dependent enzyme, GABA aminotransferase (GABA-AT), which degrades GABA to succinic semialdehyde.[1][3] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy for neurological disorders such as epilepsy.[1][3] Fluorinated analogues of GABA have been explored as potential mechanism-based inhibitors of GABA-AT. This document outlines the potential application of this compound as a GABA-AT inhibitor, with protocols and data interpretation guidance based on its isomer, 4-amino-3-fluorobutanoic acid.
Data Presentation: Inhibitory Activity of Related Compounds
Quantitative data for the inhibition of GABA-AT by the enantiomers of the related compound, 4-amino-3-fluorobutanoic acid, are presented below. These values can serve as a benchmark for the evaluation of this compound.
Table 1: Kinetic Constants for GABA-AT Inhibition by 4-Amino-3-fluorobutanoic Acid Enantiomers [1]
| Compound | Inhibition Type | Ki (µM) |
| (R)-4-Amino-3-fluorobutanoic acid | Competitive | 49 |
| (S)-4-Amino-3-fluorobutanoic acid | No significant inhibition | - |
Table 2: Substrate Activity of 4-Amino-3-fluorobutanoic Acid Enantiomers with GABA-AT [1]
| Compound | Vmax (relative to GABA) | Km (mM) |
| (R)-4-Amino-3-fluorobutanoic acid | Substantial HF elimination | N/A |
| (S)-4-Amino-3-fluorobutanoic acid | Very low rate of HF elimination | N/A |
Experimental Protocols
The following are detailed protocols that can be adapted to study the inhibitory effects of this compound on GABA-AT.
Protocol 1: GABA-AT Inhibition Assay (Coupled Enzyme Spectrophotometric Assay)
This assay measures the inhibition of GABA transamination by monitoring the production of succinic semialdehyde.[1]
Materials:
-
Purified GABA-AT
-
Succinic semialdehyde dehydrogenase (SSDH)
-
GABA (substrate)
-
This compound (test inhibitor)
-
α-ketoglutarate
-
NADP+
-
Potassium pyrophosphate buffer (pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSDH.
-
Add varying concentrations of this compound to the cuvettes.
-
Initiate the reaction by adding a fixed concentration of GABA.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by SSDH as it converts succinic semialdehyde to succinate.
-
Record the initial reaction rates (V₀).
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay with multiple concentrations of both the substrate (GABA) and the inhibitor.
-
Plot the data using Lineweaver-Burk or Dixon plots.
Protocol 2: Time-Dependent Inactivation Assay
This protocol determines if this compound acts as a time-dependent (irreversible) inhibitor of GABA-AT.
Materials:
-
Purified GABA-AT
-
This compound
-
GABA-AT assay reagents (from Protocol 1)
-
Dialysis tubing or centrifugal filter units
Procedure:
-
Incubate GABA-AT with a concentration of this compound at 25°C.
-
At various time intervals, withdraw aliquots of the incubation mixture.
-
Immediately dilute the aliquots into the GABA-AT activity assay mixture (from Protocol 1) to measure the remaining enzyme activity.
-
Plot the percentage of remaining enzyme activity against the incubation time. A time-dependent decrease in activity suggests irreversible inhibition.
-
To confirm covalent modification, dialyze the inactivated enzyme to remove any unbound inhibitor and re-assay for activity.
Visualizations
GABA-AT Catalytic Cycle and Inhibition
The following diagram illustrates the normal catalytic cycle of GABA-AT and a potential mechanism of inhibition by a fluorinated GABA analogue.
Caption: GABA-AT catalytic cycle and a potential mechanism of irreversible inhibition.
Experimental Workflow for GABA-AT Inhibition Studies
The logical flow for investigating a potential GABA-AT inhibitor is outlined below.
Caption: Workflow for characterizing a novel GABA-AT inhibitor.
References
- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for the Incorporation of DL-4-Amino-2-fluorobutyric Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity.[1][2] Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties conferred by the fluorine atom. This document provides detailed application notes and protocols for the incorporation of a specific fluorinated amino acid, DL-4-Amino-2-fluorobutyric acid (AFB), into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
The introduction of a fluorine atom at the α-position of 4-aminobutyric acid can induce significant conformational changes and increase resistance to enzymatic degradation. These protocols are designed to guide researchers through the synthesis of the necessary Fmoc-protected AFB building block, its incorporation into a peptide chain, and the subsequent analysis of the resulting peptide.
Synthesis of Fmoc-DL-4-Amino-2-fluorobutyric acid
Protocol 2.1: General Procedure for Fmoc Protection of this compound
Materials:
-
This compound
-
Fmoc-succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a 10% solution of sodium bicarbonate in water or a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Fmoc-DL-4-Amino-2-fluorobutyric acid.
Solid-Phase Peptide Synthesis (SPPS) of AFB-Containing Peptides
The incorporation of Fmoc-DL-4-Amino-2-fluorobutyric acid into a peptide sequence is achieved using standard Fmoc-based SPPS protocols. The general cycle of SPPS involves the sequential deprotection of the Fmoc group from the resin-bound peptide and coupling of the next Fmoc-protected amino acid.
General SPPS Workflow
The overall workflow for incorporating an amino acid into a growing peptide chain on a solid support is depicted below.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Recommended Coupling Protocols for Fmoc-DL-4-Amino-2-fluorobutyric Acid
The choice of coupling reagent is critical for achieving high efficiency, especially for unnatural amino acids which may present steric hindrance. Below are protocols for common coupling reagents. A 3-5 fold excess of the Fmoc-amino acid and coupling reagents relative to the resin loading is typically used.[3][4]
Protocol 3.2.1: HBTU/DIPEA Coupling
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-DL-4-Amino-2-fluorobutyric acid (4 eq)
-
HBTU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-DL-4-Amino-2-fluorobutyric acid and HBTU in DMF.
-
Add DIPEA to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Once the coupling is complete (ninhydrin test is negative), wash the resin thoroughly with DMF.
Protocol 3.2.2: HATU/DIPEA Coupling
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-DL-4-Amino-2-fluorobutyric acid (4 eq)
-
HATU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-DL-4-Amino-2-fluorobutyric acid and HATU in DMF.
-
Add DIPEA to the amino acid solution for pre-activation (1-2 minutes).
-
Add the activated solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin test to monitor completion.
-
Upon completion, wash the resin extensively with DMF.
Protocol 3.2.3: DIC/HOBt Coupling
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-DL-4-Amino-2-fluorobutyric acid (4 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 eq)
-
Hydroxybenzotriazole (HOBt) (4 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Fmoc-DL-4-Amino-2-fluorobutyric acid and HOBt in DMF.
-
Add DIC to the solution and allow it to activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 2-4 hours at room temperature.
-
Monitor the reaction with a ninhydrin test.
-
After completion, wash the resin with DMF and DCM.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Protocol 3.3.1: Standard TFA Cleavage
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Data Presentation and Characterization
The purity and identity of the synthesized peptide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Quantitative Data Summary
While specific data for AFB-containing peptides are not available, the following table provides a template for summarizing the expected analytical data based on typical SPPS of peptides containing unnatural amino acids.
| Parameter | Expected Value | Analytical Method |
| Crude Purity | >70% | Analytical RP-HPLC |
| Purified Purity | >95% | Analytical RP-HPLC |
| Molecular Weight | Theoretical Mass ± 1 Da | ESI-MS or MALDI-TOF |
| Overall Yield | 10-30% (sequence dependent) | Gravimetric |
Experimental Protocols for Characterization
Protocol 4.2.1: Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude or purified peptide in Solvent A.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).
-
Monitor the absorbance at 220 nm.
-
Calculate purity based on the peak area of the desired peptide relative to the total peak area.
Protocol 4.2.2: Mass Spectrometry (MS)
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Prepare the peptide sample according to the instrument's requirements (e.g., dissolve in a suitable solvent for ESI or co-crystallize with a matrix for MALDI).
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the calculated theoretical mass of the AFB-containing peptide.
Potential Impact on Peptide Structure and Bioactivity
The incorporation of AFB is expected to influence the properties of the resulting peptide in several ways:
-
Conformational Constraint: The fluorine atom can introduce steric and electronic effects that may restrict the conformational flexibility of the peptide backbone, potentially leading to more defined secondary structures.[5]
-
Metabolic Stability: The C-F bond is highly stable, and its presence near a peptide bond can shield it from proteolytic degradation, thereby increasing the peptide's in vivo half-life.
-
Binding Affinity: Alterations in conformation and electronic properties can modulate the binding affinity of the peptide to its biological target.
Investigating Biological Effects
To assess the impact of AFB incorporation on biological activity, the following experimental workflow can be employed.
Caption: Workflow for evaluating the biological impact of AFB incorporation.
Conclusion
The incorporation of this compound into peptides using Fmoc-based SPPS is a feasible strategy to generate novel peptide analogs with potentially enhanced therapeutic properties. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of AFB-containing peptides. While the specific reaction conditions and outcomes may require optimization for each peptide sequence, these application notes serve as a valuable starting point for researchers venturing into the synthesis of peptides with this and other unnatural fluorinated amino acids. Further investigation into the biological effects of AFB incorporation will be crucial to fully realize its potential in drug discovery and development.
References
- 1. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of DL-4-Amino-2-fluorobutyric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of DL-4-Amino-2-fluorobutyric acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the nucleophilic substitution on a 4-halo-2-fluorobutyric acid derivative, followed by deprotection. Two prevalent methods for introducing the amino group are the Gabriel synthesis and reductive amination. The Gabriel synthesis offers a controlled way to form primary amines and avoids over-alkylation, a common side reaction.[1][2] Reductive amination provides an alternative route, often utilizing a suitable aldehyde or ketone precursor.[3][4][5][6]
Q2: What are the critical starting materials for the synthesis?
A2: A key starting material is a derivative of 2-fluorobutanoic acid with a leaving group at the 4-position, such as 4-bromo-2-fluorobutyric acid or its corresponding ester. The choice of ester can be important for both the reaction efficiency and subsequent purification steps. Methyl or ethyl esters are commonly used.
Q3: Why is protection of the carboxylic acid group necessary?
A3: The carboxylic acid group is acidic and can interfere with the basic or nucleophilic conditions often employed in amination reactions.[7][8][9][10] Protecting the carboxylic acid as an ester, for example, prevents unwanted side reactions and improves the overall yield and purity of the desired product. Common protecting groups for carboxylic acids include methyl, ethyl, and benzyl esters.[9][11]
Q4: What are the main challenges in the synthesis of fluorinated amino acids?
A4: The presence of a fluorine atom can influence the reactivity of the molecule. The electron-withdrawing nature of fluorine can affect the pKa of nearby functional groups and the reaction rates. Additionally, purification of fluorinated compounds can sometimes be challenging due to their unique polarity and solubility characteristics.
Troubleshooting Guides
Problem 1: Low Yield in the Amination Step (Gabriel Synthesis)
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the reagents are of high purity and anhydrous conditions are maintained if necessary. |
| Poor solubility of reagents | Select a suitable solvent that dissolves all reactants. For the Gabriel synthesis, polar aprotic solvents like DMF or DMSO are often effective.[12] |
| Steric hindrance | While the primary halide at the 4-position should be accessible, ensure that the substrate is not overly bulky, which could hinder the SN2 attack by the phthalimide anion.[2] |
| Side reactions | Elimination reactions can compete with substitution, especially with stronger bases or higher temperatures. Use a non-nucleophilic base like potassium carbonate and maintain a moderate reaction temperature. |
Problem 2: Formation of Multiple Products in Reductive Amination
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-alkylation | Direct alkylation of amines can lead to the formation of secondary and tertiary amines. Reductive amination is generally more controlled.[6] If over-alkylation is still observed, consider using a large excess of the amine source. |
| Reduction of the carbonyl group | The reducing agent might be too strong and reduce the starting aldehyde or ketone before imine formation. Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more selective for the imine. |
| Incomplete imine formation | Imine formation is an equilibrium process. Ensure the removal of water, for instance by using molecular sieves, to drive the equilibrium towards the imine. The reaction is also often favored under slightly acidic conditions. |
Problem 3: Difficulty in Deprotection of the Phthalimide Group
Possible Causes & Solutions
| Cause | Recommended Action |
| Harsh deprotection conditions leading to product degradation | The traditional method using strong acid or base for hydrolysis can be harsh.[1] A milder and often more effective method is hydrazinolysis, using hydrazine hydrate in a solvent like ethanol.[12][13] This method typically proceeds under neutral conditions. |
| Incomplete deprotection | Ensure a sufficient excess of hydrazine is used and allow for adequate reaction time. Monitor the reaction by TLC to confirm the disappearance of the N-alkylphthalimide intermediate. |
| Difficult separation of the product from phthalhydrazide | The phthalhydrazide byproduct can sometimes be challenging to separate. It is often insoluble in common organic solvents and can be removed by filtration.[1] Careful selection of the work-up procedure is crucial. |
Problem 4: Challenges in Purification of the Final Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Product is highly polar and water-soluble | Amino acids are often zwitterionic and highly polar. Standard silica gel chromatography might not be effective. Ion-exchange chromatography is a powerful technique for purifying amino acids.[14][15][16][17] |
| Presence of inorganic salts | Ensure thorough removal of salts from the reaction work-up. This can be achieved by washing with water if the product is in an organic layer, or by using dialysis or size-exclusion chromatography for aqueous solutions. For zwitterionic products, precipitation at the isoelectric point can also be an effective purification step. |
| Contamination with unreacted starting materials or byproducts | Optimize the reaction conditions to maximize conversion and minimize side reactions. If purification remains difficult, consider derivatizing the amino acid (e.g., by protecting the amino group) to alter its properties and facilitate separation, followed by a final deprotection step. |
Experimental Protocols
Illustrative Protocol: Gabriel Synthesis of this compound
Step 1: Synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-2-fluorobutanoate
-
To a solution of ethyl 4-bromo-2-fluorobutanoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Dissolve the purified ethyl 4-(1,3-dioxoisoindolin-2-yl)-2-fluorobutanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 - 5.0 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours. A white precipitate of phthalhydrazide should form.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
The residue contains the ethyl ester of the desired amino acid. Hydrolyze the ester by refluxing with aqueous HCl.
-
After hydrolysis, concentrate the solution and purify the resulting amino acid hydrochloride by recrystallization or ion-exchange chromatography.
-
To obtain the zwitterionic form, adjust the pH of an aqueous solution of the hydrochloride to its isoelectric point.
Visualizations
Caption: General workflow for the synthesis of this compound via Gabriel synthesis.
Caption: Troubleshooting logic for low yield in the amination step.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 15. diaion.com [diaion.com]
- 16. 193.16.218.141 [193.16.218.141]
- 17. "Ion exchange chromatography of amino acids: Cation exchange equilibria" by Seung Un Kim [docs.lib.purdue.edu]
Technical Support Center: Optimizing Fluorination Reactions in Amino Acid Synthesis
Welcome to the technical support center for the optimization of fluorination reactions in amino acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fluorination of amino acids.
Low or No Yield of Fluorinated Amino Acid
Q1: I am getting a low yield or no conversion of my starting amino acid during an electrophilic fluorination reaction with Selectfluor. What are the possible causes and how can I improve the yield?
A1: Low yields in electrophilic fluorination with Selectfluor can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Inadequate Activation of the Substrate: Electron-rich amino acids, such as tyrosine, are more reactive towards electrophilic fluorination. For less reactive amino acids, consider the following:
-
Protecting Group Strategy: The choice of protecting groups on the amine and carboxylic acid functionalities can significantly influence the reactivity of the amino acid. Electron-donating protecting groups can enhance the nucleophilicity of the target position.
-
Reaction Conditions: Optimization of reaction temperature and time is crucial. Some reactions may require elevated temperatures to proceed, while for others, prolonged reaction times at room temperature may be sufficient.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
-
Reagent Quality and Stoichiometry:
-
Selectfluor Quality: Ensure that the Selectfluor reagent is of high purity and has been stored under anhydrous conditions.
-
Stoichiometry: While a slight excess of Selectfluor is often used, a large excess can sometimes lead to side reactions. Conversely, an insufficient amount will result in incomplete conversion. An optimization of the stoichiometry is recommended, starting with 1.1 to 1.5 equivalents of Selectfluor.
-
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield.
-
Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used and often give good results.
-
For certain substrates, a co-solvent system might be beneficial.
-
-
Side Reactions: Competing side reactions can consume the starting material or the desired product. Common side reactions include oxidation and polymerization, especially with sensitive substrates like tryptophan.[2] Employing milder reaction conditions or adding radical inhibitors might be necessary.
Q2: My nucleophilic deoxyfluorination of a hydroxy-amino acid (e.g., hydroxyproline, serine, threonine) with Deoxo-Fluor is resulting in a low yield. What are the common pitfalls and solutions?
A2: Low yields in deoxyfluorination reactions using Deoxo-Fluor are often associated with substrate decomposition, side reactions, or incomplete reaction. Here's how to troubleshoot:
-
Reaction Temperature: Deoxo-Fluor is more thermally stable than DAST, but temperature control is still critical.[3]
-
Many reactions proceed efficiently at room temperature or even lower temperatures (e.g., 0 °C to -78 °C).[4][5] Starting at a lower temperature and slowly warming the reaction mixture can minimize the formation of byproducts.
-
For some less reactive alcohols, gentle heating may be required, but this should be done cautiously to avoid decomposition.
-
-
Side Reactions: Elimination reactions to form dehydroamino acids are a common side reaction, particularly with secondary alcohols.[6]
-
Base: The presence of a non-nucleophilic base can sometimes suppress elimination by neutralizing the HF generated in situ.
-
Solvent: The choice of solvent can influence the ratio of substitution to elimination. Less polar, non-coordinating solvents are often preferred.
-
-
Protecting Groups: The nature of the protecting groups on the amino and carboxyl functions is critical. Bulky protecting groups may sterically hinder the reaction.
-
Reagent Equivalents: Typically, a slight excess (1.1 to 1.5 equivalents) of Deoxo-Fluor is used. Insufficient reagent will lead to incomplete conversion.
-
Work-up Procedure: The work-up should be performed carefully to avoid hydrolysis of the newly formed C-F bond. Quenching the reaction with a cooled, saturated aqueous solution of sodium bicarbonate is a common practice.
Formation of Impurities and Side Products
Q3: I am observing multiple spots on my TLC/peaks in my LC-MS after an electrophilic fluorination of an aromatic amino acid. What are these side products and how can I minimize them?
A3: The formation of multiple products is a common challenge, especially with electron-rich aromatic amino acids like tyrosine and tryptophan.
-
Over-fluorination: The desired monofluorinated product can sometimes undergo further fluorination to yield difluorinated or even trifluorinated products.
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) of Selectfluor can favor monofluorination. Monitoring the reaction closely and stopping it once the starting material is consumed can also prevent over-fluorination.
-
-
Isomer Formation: For aromatic rings with multiple activated positions, a mixture of constitutional isomers can be formed.
-
Solution: The regioselectivity can sometimes be influenced by the choice of protecting groups, solvent, and reaction temperature. For instance, bulky protecting groups might direct fluorination to less sterically hindered positions.
-
-
Oxidation and Decomposition: Indole-containing amino acids like tryptophan are particularly susceptible to oxidation by electrophilic fluorinating agents.
-
Solution: Perform the reaction at lower temperatures and under an inert atmosphere (e.g., nitrogen or argon). The use of scavengers or alternative, milder fluorinating agents might be necessary.
-
Q4: During the deoxyfluorination of a serine or threonine derivative with Deoxo-Fluor, I am getting a significant amount of an elimination product. How can I favor the desired substitution reaction?
A4: The competition between substitution (fluorination) and elimination is a classic problem in deoxyfluorination.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: The choice of solvent can play a crucial role. Non-polar solvents often favor SN2-type reactions, leading to the desired product.
-
-
Stereochemistry: The stereochemistry of the starting alcohol can influence the propensity for elimination. For secondary alcohols, an anti-periplanar arrangement of the hydroxyl group and a vicinal proton is required for E2 elimination.
-
Alternative Reagents: If elimination remains a significant issue with Deoxo-Fluor, consider using other deoxyfluorinating reagents like PyFluor, which is known to produce fewer elimination side products.[6]
Frequently Asked Questions (FAQs)
Q5: What is the difference between electrophilic and nucleophilic fluorination for amino acid synthesis?
A5: The choice between electrophilic and nucleophilic fluorination depends on the starting material and the desired position of the fluorine atom.
-
Electrophilic Fluorination: This method introduces an "electrophilic" fluorine atom (F+) to an electron-rich center on the amino acid. It is commonly used for:
-
Fluorination of aromatic rings (e.g., tyrosine, phenylalanine, tryptophan).
-
Fluorination at the α-carbon of enolates derived from amino acid precursors.
-
Common reagents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[7]
-
-
Nucleophilic Fluorination: This method involves the displacement of a leaving group (e.g., a hydroxyl group activated in situ) by a "nucleophilic" fluoride ion (F-). It is typically used for:
-
Converting hydroxyl-containing amino acids (e.g., serine, threonine, hydroxyproline) to their fluoro-analogs (deoxyfluorination).
-
Ring-opening of aziridines or epoxides derived from amino acids.
-
Common reagents include Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Deoxo-Fluor®.[3][4]
-
Q6: How do protecting groups affect the outcome of a fluorination reaction on an amino acid?
A6: Protecting groups for the amine (N-terminus) and carboxylic acid (C-terminus) are crucial for successful fluorination for several reasons:
-
Preventing Side Reactions: The unprotected amine group is nucleophilic and can react with electrophilic fluorinating agents.[8][9] Similarly, the unprotected carboxylic acid can react with deoxyfluorinating agents.
-
Modulating Reactivity: The electronic nature of the protecting group can influence the reactivity of the amino acid. Electron-withdrawing groups can deactivate the molecule towards electrophilic attack, while electron-donating groups can enhance it.
-
Improving Solubility: Protecting groups can improve the solubility of the amino acid in organic solvents commonly used for fluorination reactions.
-
Directing Regioselectivity: In some cases, the steric bulk of a protecting group can influence the position of fluorination on an aromatic ring.
Commonly used protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) for the amine, and methyl or ethyl esters for the carboxylic acid. The choice of protecting group should be compatible with the reaction conditions and easily removable without affecting the newly introduced fluorine atom.
Q7: What are the best practices for purifying fluorinated amino acids?
A7: The purification of fluorinated amino acids can be challenging due to their unique physicochemical properties.
-
Chromatography:
-
Flash Column Chromatography: This is a common first step for purification. The choice of eluent system will depend on the polarity of the fluorinated amino acid and its protecting groups.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is often necessary to achieve high purity, especially for separating diastereomers.[10] The introduction of fluorine generally increases the hydrophobicity of the amino acid, leading to longer retention times on C18 columns.[10] Using a fluorinated stationary phase can sometimes improve the separation of fluorinated compounds from their non-fluorinated precursors.
-
-
Crystallization: If the fluorinated amino acid is a solid, crystallization can be an effective method for purification.
-
Troubleshooting Purification:
-
Poor Solubility: Fluorinated compounds can have limited solubility in common solvents. It may be necessary to screen a range of solvents or solvent mixtures for both chromatography and crystallization.
-
Co-elution of Impurities: If impurities co-elute with the product in HPLC, optimizing the mobile phase composition (e.g., changing the organic modifier, adding ion-pairing reagents) or trying a different column chemistry is recommended.[10]
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the fluorination of selected amino acid derivatives. These are intended as a general guide, and optimization will likely be required for specific substrates.
Table 1: Electrophilic Fluorination of Phenylalanine Derivatives with Selectfluor
| N-Protecting Group | C-Protecting Group | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalimido (Phth) | Methyl (Me) | MeCN | RT | 1-2 | 62 | [10] |
| Trifluoroacetyl (TFA) | H | MeCN | RT | 1-2 | 67 | [10] |
| Boc | Me | MeCN | RT | 12 | 80 | [10] |
Table 2: Nucleophilic Deoxyfluorination of Hydroxyproline Derivatives with Deoxo-Fluor
| N-Protecting Group | C-Protecting Group | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cbz | tert-Butyl (tBu) | CH₂Cl₂ | 0 to RT | 4 | ~70-80 | (Representative) |
| Boc | Methyl (Me) | CH₂Cl₂ | 0 | 2 | ~75-85 | (Representative) |
Table 3: Comparison of Solvents for Electrophilic Fluorination
| Solvent | Dielectric Constant (ε) | General Effect on Electrophilic Fluorination |
| Acetonitrile (MeCN) | 37.5 | Commonly used, good solubility for reagents and substrates, generally good yields.[8] |
| Dimethylformamide (DMF) | 36.7 | Can be effective but may react with some fluorinating agents.[8] |
| Dichloromethane (CH₂Cl₂) | 9.1 | Lower polarity, may be suitable for certain substrates to control reactivity. |
| Acetic Acid | 6.2 | Can act as both solvent and catalyst, may influence regioselectivity.[8] |
Experimental Protocols
Protocol 1: Electrophilic Fluorination of N-Boc-L-Tyrosine Methyl Ester with Selectfluor
Materials:
-
N-Boc-L-tyrosine methyl ester
-
Selectfluor®
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of N-Boc-L-tyrosine methyl ester (1.0 eq) in anhydrous MeCN, add Selectfluor® (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-fluoro-N-Boc-L-tyrosine methyl ester.
Protocol 2: Nucleophilic Deoxyfluorination of N-Cbz-trans-4-Hydroxy-L-proline tert-Butyl Ester with Deoxo-Fluor
Materials:
-
N-Cbz-trans-4-hydroxy-L-proline tert-butyl ester
-
Deoxo-Fluor®
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Cooled saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve N-Cbz-trans-4-hydroxy-L-proline tert-butyl ester (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a cooled saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-Cbz-cis-4-fluoro-L-proline tert-butyl ester.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in electrophilic fluorination.
Caption: General experimental workflow for nucleophilic deoxyfluorination.
Caption: Troubleshooting guide for HPLC purification of fluorinated amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies [mdpi.com]
- 3. stackoverflow.com [stackoverflow.com]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of DL-4-Amino-2-fluorobutyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of DL-4-Amino-2-fluorobutyric acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific data on the byproducts of this compound synthesis is limited in publicly available literature. The information provided below is based on established principles of organic chemistry and data from the synthesis of analogous fluorinated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various methods can be employed, a common approach involves the fluorination of a suitable precursor, such as a protected glutamic acid derivative. Key steps typically include the protection of the amino and carboxylic acid groups, selective fluorination at the alpha-position to the carboxyl group, and subsequent deprotection to yield the final product. Another approach could be the fluorination of 4-amino-2-hydroxybutyric acid derivatives.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Potential byproducts can arise from several sources, including incomplete reactions, side reactions, and impurities in the starting materials. Based on analogous syntheses of fluorinated amino acids, possible byproducts include:
-
Unreacted Starting Material: Incomplete fluorination or deprotection steps can lead to the presence of the starting materials in the final product.
-
Over-fluorinated Products: Although less common for selective methods, the introduction of more than one fluorine atom could occur under harsh fluorinating conditions.
-
Elimination Products: Elimination of hydrogen fluoride (HF) from the target molecule can lead to the formation of unsaturated byproducts, such as 4-amino-2-butenoic acid.[1]
-
Hydroxylated Byproducts: If water is not rigorously excluded, the corresponding 4-amino-2-hydroxybutyric acid could be formed.
-
Byproducts from Protecting Groups: Remnants of protecting groups or byproducts from their removal can contaminate the final product.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product is crucial to remove byproducts and impurities. Common purification techniques for amino acids include:
-
Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical and may require some experimentation. A common solvent system for amino acids is a mixture of water and a miscible organic solvent like ethanol or isopropanol.
-
Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from other charged or neutral molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for high-purity applications, particularly for separating closely related impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Fluorination | - Ensure the fluorinating agent is fresh and active. - Optimize reaction conditions (temperature, reaction time, solvent). - Monitor the reaction progress using techniques like TLC or NMR spectroscopy. |
| Product Loss During Workup/Purification | - Minimize the number of transfer steps. - Optimize the pH during extraction to ensure the amino acid is in its least soluble form (isoelectric point). - For recrystallization, use a minimal amount of hot solvent and allow for slow cooling. |
| Side Reactions (e.g., Elimination) | - Use milder reaction conditions. - Consider a different fluorinating agent that is less prone to inducing elimination. |
| Degradation of Product | - Avoid high temperatures and extreme pH values during workup and purification.[1] |
Problem 2: Impure Product (Presence of Byproducts)
| Observed Impurity | Possible Cause | Suggested Solution |
| Starting Material | Incomplete reaction | - Increase reaction time or temperature. - Use a slight excess of the limiting reagent. |
| Unsaturated Byproduct | Elimination of HF | - Use a non-basic or weakly basic medium for the fluorination step. - Employ a fluorinating agent less likely to promote elimination. |
| Hydroxylated Byproduct | Presence of water | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Protecting Group Remnants | Incomplete deprotection | - Extend the deprotection reaction time or use a stronger deprotection agent. - Optimize the deprotection conditions. |
Quantitative Data Summary
The following table provides hypothetical data for a typical synthesis of this compound. Actual results may vary depending on the specific experimental conditions.
| Parameter | Expected Value | Common Range |
| Yield | 75% | 60-85% |
| Purity (by HPLC) | >98% | 95-99.5% |
| Unreacted Starting Material | <1% | 0.5-2% |
| Unsaturated Byproduct | <0.5% | 0.1-1% |
| Hydroxylated Byproduct | <0.5% | 0.1-1% |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Step 1: Protection of N-Boc-L-glutamic acid γ-benzyl ester
-
Dissolve N-Boc-L-glutamic acid γ-benzyl ester in an anhydrous solvent (e.g., dichloromethane).
-
Add a suitable activating agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the protected intermediate.
Step 2: Fluorination
-
Dissolve the protected intermediate in an anhydrous, aprotic solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add a fluorinating agent (e.g., DAST or Deoxo-Fluor®) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully and perform an aqueous workup to isolate the fluorinated intermediate.
Step 3: Deprotection
-
Dissolve the fluorinated intermediate in a suitable solvent.
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc group removal and hydrogenolysis for benzyl group removal).
-
Stir the reaction at room temperature until deprotection is complete.
-
Remove the solvent and purify the crude product by recrystallization or chromatography to obtain this compound.
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: DL-4-Amino-2-fluorobutyric Acid Purification
Welcome to the technical support center for the purification of DL-4-Amino-2-fluorobutyric acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Overall Yield After Synthesis and Initial Work-up
-
Question: My final yield of this compound is significantly lower than expected after the initial synthetic work-up. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors throughout the synthetic and purification process. Incomplete reactions, side-product formation, and losses during extraction are common culprits. The presence of the fluorine atom can influence the electronic properties of the molecule, potentially leading to unexpected side reactions.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial synthesis reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS before quenching the reaction.
-
Extraction pH: The amphoteric nature of amino acids means the pH during aqueous extraction is critical. Ensure the pH is adjusted to the isoelectric point of this compound to minimize its solubility in the aqueous phase during extraction with an organic solvent.
-
Solvent Polarity: The polarity of the extraction solvent should be carefully chosen. A more polar solvent may be required to efficiently extract the fluorinated amino acid.
-
Emulsion Formation: Fluorinated compounds can sometimes form stable emulsions during extraction. If this occurs, try adding brine or centrifuging the mixture to break the emulsion.
-
-
Issue 2: Difficulty in Removing Impurities by Recrystallization
-
Question: I am struggling to achieve high purity of this compound via recrystallization. The compound either "oils out" or the impurities co-crystallize. What should I do?
-
Answer: The zwitterionic nature of amino acids and the presence of the polar C-F bond can complicate crystallization. "Oiling out" occurs when the compound comes out of solution above its melting point, often due to high impurity levels or a suboptimal solvent system. Co-crystallization suggests that the impurities have similar solubility properties to the desired product.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is paramount. A systematic screening of various solvents and solvent mixtures is recommended. Polar protic solvents like water, ethanol, or methanol, and mixtures thereof, are often good starting points for amino acids.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of well-defined crystals and can reduce the inclusion of impurities.
-
Seeding: Introduce a small seed crystal of pure this compound to the cooled, saturated solution to induce crystallization.
-
pH Adjustment: The solubility of amino acids is highly pH-dependent. Adjusting the pH of the crystallization medium might alter the solubility of the target compound and impurities differently, enabling better separation.
-
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I am unable to get good separation of this compound from its impurities using silica gel column chromatography. The compound either streaks or co-elutes with impurities. What chromatographic conditions should I try?
-
Answer: The high polarity and zwitterionic character of free amino acids make them challenging to purify on standard silica gel. Strong interactions with the stationary phase can lead to significant tailing and poor resolution.
-
Troubleshooting Steps:
-
Mobile Phase Modification: For normal-phase chromatography on silica, highly polar mobile phases are necessary. A common approach is to use a mixture of a polar organic solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate). Adding a small amount of an acid (e.g., acetic acid or formic acid) can help to protonate the carboxylic acid, while adding a small amount of a base (e.g., triethylamine) or using a buffer can manage the amine group's interaction.
-
Reversed-Phase Chromatography: Reversed-phase HPLC or MPLC using a C18 stationary phase can be a more effective alternative. The mobile phase is typically a mixture of water (often with a modifier like formic acid or TFA) and a polar organic solvent like methanol or acetonitrile.
-
Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like amino acids. Depending on the isoelectric point of the amino acid and the charge of the impurities, either cation-exchange or anion-exchange chromatography can be employed.
-
-
Issue 4: Difficulty in Separating Enantiomers (Chiral Resolution)
-
Question: My product is a racemic mixture (this compound), but I need to isolate the individual D- and L-enantiomers. How can I achieve this separation?
-
Answer: The separation of enantiomers, known as chiral resolution, requires a chiral environment. This can be achieved through several methods.
-
Troubleshooting Steps:
-
Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
-
Chiral Chromatography: Utilize a chiral stationary phase (CSP) in HPLC. There are various types of CSPs available that can separate a wide range of enantiomers. Method development will involve screening different chiral columns and mobile phases.
-
Enzymatic Resolution: Employ an enzyme that selectively acts on one enantiomer. For example, an acylase can be used to selectively deacylate the N-acyl derivative of one enantiomer, allowing for the separation of the free amino acid from the acylated one.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route employed. However, common impurities in amino acid syntheses can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-products: Byproducts from unintended reaction pathways. For instance, if the synthesis involves the fluorination of a precursor, incomplete or over-fluorination could lead to impurities.
-
Decomposition products: The product might degrade under certain conditions (e.g., high temperatures or extreme pH).
-
Enantiomeric impurities: If a stereoselective synthesis is attempted and is not perfectly efficient, the other enantiomer will be present.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can detect and quantify impurities with distinct signals. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace impurities and confirming the molecular weight of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., reversed-phase or chiral), HPLC can quantify the purity and, in the case of chiral HPLC, determine the enantiomeric excess.
-
Melting Point: A sharp melting point range is indicative of high purity. For this compound, the melting point is reported to be in the range of 201-203°C.[1]
Q3: Can I use derivatization to aid in the purification of this compound?
A3: Yes, derivatization can be a very effective strategy. By protecting the polar amino and/or carboxyl groups (e.g., as Fmoc- or Boc-derivatives for the amine and as an ester for the carboxylic acid), the overall polarity of the molecule is reduced. This often makes the compound more amenable to standard silica gel chromatography and can improve its solubility in common organic solvents. After purification of the derivative, the protecting groups can be removed to yield the pure amino acid.
Data Presentation
Table 1: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale | Expected Purity |
| Water | High polarity, suitable for zwitterionic amino acids. | Moderate to High |
| Ethanol | Polar protic solvent. | Moderate to High |
| Methanol | Similar to ethanol, but more polar. | Moderate to High |
| Water/Ethanol Mixtures | Allows for fine-tuning of polarity to optimize solubility differential between product and impurities. | Potentially High |
| Water/Methanol Mixtures | Similar to water/ethanol, offers a different polarity range. | Potentially High |
| Isopropanol | Less polar than ethanol, may be useful for less polar impurities. | Moderate |
Table 2: Suggested Starting Conditions for Chromatographic Purification
| Chromatography Mode | Stationary Phase | Mobile Phase System (Starting Point) | Expected Purity |
| Normal Phase | Silica Gel | Dichloromethane:Methanol (e.g., 9:1) + 0.1% Acetic Acid | Moderate |
| Reversed Phase | C18 Silica | Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid (Gradient) | High |
| Cation Exchange | Strong Cation Exchange Resin | pH gradient elution (e.g., starting with a low pH buffer and increasing) | High |
| Anion Exchange | Strong Anion Exchange Resin | pH gradient elution (e.g., starting with a high pH buffer and decreasing) | High |
Experimental Protocols
Methodology 1: General Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of the selected recrystallization solvent (see Table 1).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small portions of hot solvent to achieve full dissolution. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should commence. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Methodology 2: General Protocol for Reversed-Phase Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase or a suitable solvent that is miscible with the mobile phase.
-
Column Equilibration: Equilibrate a C18 reversed-phase column with the starting mobile phase (e.g., 95:5 Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid).
-
Loading: Load the prepared sample onto the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute the compounds. The specific gradient will need to be optimized based on the separation observed by analytical HPLC or TLC.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting recrystallization issues.
References
"DL-4-Amino-2-fluorobutyric acid stability and storage conditions"
This technical support guide provides essential information on the stability and storage of DL-4-Amino-2-fluorobutyric acid, alongside troubleshooting advice and frequently asked questions to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Some sources for similar fluorinated amino acids suggest refrigeration at -20°C to ensure maximum stability over time.[3]
Q2: Is this compound stable at room temperature?
This compound is generally stable under normal handling and storage conditions at room temperature for shorter periods.[1] However, for extended storage, cooler temperatures are advisable to prevent any potential degradation.
Q3: How should I handle the compound upon receiving it?
Upon receipt, it is crucial to handle the compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[1][2] Ensure good ventilation in the work area.[1]
Q4: Is this compound sensitive to light or moisture?
Q5: What materials are incompatible with this compound?
This compound should not be stored with strong oxidizing agents.[1] Contact with such substances could lead to a chemical reaction, compromising the integrity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture.2. Check for Contamination: Ensure the compound has not come into contact with incompatible materials like strong oxidizing agents.3. Perform Quality Control: If possible, re-analyze the compound's purity and structure using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). |
| Physical changes in the compound (e.g., discoloration, clumping). | Exposure to moisture or air. | 1. Assess Storage Container: Check if the container is properly sealed.2. Review Handling Procedures: Ensure that the container was brought to room temperature before opening to prevent condensation.3. Consider Inert Gas: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). |
| Difficulty in solubilizing the compound. | Potential degradation or presence of impurities. | 1. Confirm Solvent Choice: Ensure you are using an appropriate solvent for this compound.2. Check for Degradation: As degradation can sometimes affect solubility, refer to the "Unexpected experimental results" section above. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry, well-ventilated area. Long-term: -20°C is recommended for similar compounds. | [1][3] |
| Light Sensitivity | Store protected from light as a general precaution. | [4] |
| Moisture Sensitivity | Store in a dry place. Avoid condensation by equilibrating to room temperature before opening. | [1][3][4] |
| Air Sensitivity | Keep container tightly closed when not in use. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Experimental Protocols
General Protocol for Assessing Amino Acid Stability
This protocol provides a general framework for evaluating the stability of an amino acid like this compound under various conditions.
Objective: To determine the degradation rate and identify potential degradation products of this compound under specific stress conditions (e.g., temperature, humidity, light).
Materials:
-
This compound
-
Environmental chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Analytical instruments (e.g., HPLC, LC-MS, NMR)
-
Appropriate solvents and reagents
Methodology:
-
Initial Characterization:
-
Obtain a baseline purity profile and characterization of the initial batch of this compound using HPLC, LC-MS, and NMR.
-
-
Sample Preparation:
-
Aliquot the compound into several vials for each storage condition to be tested.
-
-
Storage Conditions:
-
Temperature: Store samples at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Humidity: Store samples at different relative humidity levels (e.g., 25% RH, 75% RH) at a constant temperature.
-
Light: Expose samples to a controlled light source in a photostability chamber. Keep control samples in the dark.
-
-
Time Points:
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analysis:
-
At each time point, analyze the samples using HPLC to quantify the remaining parent compound and detect any degradation products.
-
Use LC-MS and NMR to identify the structure of any significant degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound against time for each condition to determine the degradation kinetics and calculate the shelf-life.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Synthesis of DL-4-Amino-2-fluorobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of DL-4-Amino-2-fluorobutyric acid synthesis.
Troubleshooting Guide
Low or no product yield is a common issue in the synthesis of fluorinated amino acids. This guide addresses specific problems that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the α-fluorination of a protected γ-aminobutyric acid (GABA) derivative.
Common Synthetic Route Overview:
A plausible synthetic route for this compound involves the following key steps:
-
Protection of the amino and carboxyl groups of a suitable starting material like 4-aminobutanoic acid (GABA).
-
α-Fluorination of the protected intermediate.
-
Deprotection to yield the final product.
dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Start [label="Starting Material\n(e.g., Protected GABA derivative)"]; Fluorination [label="α-Fluorination"]; Purification1 [label="Work-up and\nPurification"]; Deprotection [label="Deprotection"]; Purification2 [label="Final Purification"]; End [label="this compound", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Fluorination [label="Fluorinating Agent\n(e.g., Selectfluor)"]; Fluorination -> Purification1; Purification1 -> Deprotection; Deprotection -> Purification2 [label="Acid/Base or\nHydrogenolysis"]; Purification2 -> End; } caption { label = "General synthetic workflow for this compound."; fontsize = 10; }
Troubleshooting Table:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in α-Fluorination Step | 1. Incomplete enolate formation. 2. Inactive or degraded fluorinating agent. 3. Unfavorable reaction temperature. 4. Presence of water or protic impurities. | 1. Use a stronger base (e.g., LDA instead of LiHMDS) and ensure anhydrous conditions. Monitor enolate formation via quenching an aliquot. 2. Use a fresh batch of the fluorinating agent (e.g., Selectfluor®). Store it in a desiccator. 3. Optimize the reaction temperature. Start at low temperatures (e.g., -78 °C) and slowly warm to room temperature. 4. Dry all solvents and glassware thoroughly. Use freshly distilled solvents. |
| Formation of Side Products (e.g., di-fluorinated product) | 1. Excess of fluorinating agent. 2. Reaction temperature too high. | 1. Use a stoichiometric amount of the fluorinating agent (typically 1.0-1.2 equivalents). 2. Maintain a low reaction temperature during the addition of the fluorinating agent. |
| Incomplete Deprotection | 1. Inappropriate deprotection conditions for the chosen protecting groups. 2. Insufficient reaction time or temperature. 3. Catalyst poisoning (for hydrogenolysis). | 1. Ensure the deprotection method is compatible with your protecting groups (e.g., TFA for Boc, piperidine for Fmoc, H₂/Pd for Cbz).[][2] 2. Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary. 3. Use a fresh catalyst and ensure the substrate is free of impurities that could poison the catalyst. |
| Difficulty in Product Purification | 1. Co-elution of product with starting material or side products. 2. Product is highly polar and streaks on silica gel. 3. Difficulty in crystallization. | 1. Optimize the chromatography mobile phase. A gradient elution might be necessary. Consider reverse-phase chromatography for polar compounds. 2. Use a different stationary phase (e.g., alumina) or ion-exchange chromatography. 3. Try different solvent systems for crystallization. Slow evaporation or vapor diffusion techniques may be effective. The presence of impurities can inhibit crystallization. |
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for the α-fluorination of a protected GABA derivative?
A: The choice of fluorinating agent is critical for achieving a good yield. Electrophilic fluorinating agents are commonly used for this type of transformation.[3] Selectfluor® (F-TEDA-BF₄) is a popular choice due to its crystalline nature, stability, and relatively safe handling compared to gaseous fluorine.[4] Other N-F type reagents like N-Fluorobenzenesulfonimide (NFSI) can also be effective. The optimal choice may depend on the specific substrate and reaction conditions.
Q2: What are the most critical reaction parameters to control for improving the yield of the fluorination step?
A: Several parameters are crucial for maximizing the yield:
-
Anhydrous Conditions: The presence of water can quench the enolate intermediate, leading to the recovery of starting material and reduced product formation.
-
Temperature: The temperature at which the enolate is formed and quenched with the fluorinating agent significantly impacts the reaction's selectivity and yield. Low temperatures (e.g., -78 °C) are often preferred to minimize side reactions.
-
Base Selection: The choice of base for deprotonation is important. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to generate the enolate.
-
Stoichiometry: Precise control over the stoichiometry of the base and the fluorinating agent is necessary to avoid the formation of di-fluorinated or other side products.
Q3: I am observing the formation of an elimination side product. How can I minimize this?
A: Elimination can be a competing reaction, especially if the reaction temperature is too high or if a sterically hindered base is used. To minimize elimination:
-
Maintain a low reaction temperature throughout the process.
-
Consider using a less hindered base if possible.
-
Optimize the reaction time; prolonged reaction times can sometimes lead to more side product formation.
Q4: What are the best protecting groups for the amino and carboxyl functionalities during the synthesis?
A: The choice of protecting groups should be orthogonal, meaning one can be removed without affecting the other.[]
-
For the amino group: A tert-Butoxycarbonyl (Boc) group is a good option as it is stable under the basic conditions of enolate formation and can be removed with a mild acid like trifluoroacetic acid (TFA).[2]
-
For the carboxyl group: A methyl or ethyl ester is a common choice. These can be hydrolyzed under basic or acidic conditions after the fluorination step.
dot graph "Protecting_Group_Strategy" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
GABA [label="4-Aminobutanoic Acid (GABA)"]; Protected_GABA [label="Protected GABA\n(e.g., Boc-GABA-OMe)"]; Fluorinated_Intermediate [label="Fluorinated Intermediate"]; Final_Product [label="this compound", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];
GABA -> Protected_GABA [label="Protection\n(Boc₂O, MeOH/SOCl₂)"]; Protected_GABA -> Fluorinated_Intermediate [label="α-Fluorination"]; Fluorinated_Intermediate -> Final_Product [label="Deprotection\n(TFA, then LiOH)"]; } caption { label = "Example of a protecting group strategy for the synthesis."; fontsize = 10; }
Experimental Protocols
Protocol: Synthesis of this compound
Step 1: Protection of 4-Aminobutanoic Acid (GABA)
-
Esterification: Suspend GABA in methanol and cool to 0 °C. Add thionyl chloride dropwise and stir at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Boc-protection: Dissolve the methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitor by TLC). Purify the product by column chromatography.
Step 2: α-Fluorination
-
Dissolve the protected GABA derivative in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of LDA (1.1 equivalents) in THF. Stir for 1 hour at -78 °C.
-
Add a solution of Selectfluor® (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection
-
Ester Hydrolysis: Dissolve the fluorinated intermediate in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Boc Deprotection: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product. Remove the solvent and dissolve the residue in dichloromethane. Add trifluoroacetic acid and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final product by recrystallization or ion-exchange chromatography.
Data Presentation
The following table provides a hypothetical summary of how reaction conditions could be optimized for the α-fluorination step.
Table 1: Optimization of α-Fluorination Conditions
| Entry | Base | Fluorinating Agent | Temperature (°C) | Solvent | Yield (%) |
| 1 | LiHMDS | NFSI | -78 to RT | THF | 45 |
| 2 | LDA | NFSI | -78 to RT | THF | 55 |
| 3 | LiHMDS | Selectfluor® | -78 to RT | THF | 60 |
| 4 | LDA | Selectfluor® | -78 to 0 | THF/DMF | 75 |
| 5 | KHMDS | Selectfluor® | -78 to RT | THF | 50 |
Note: The data in this table is illustrative and represents a typical optimization process. Actual yields will vary depending on the specific substrate and experimental conditions.
References
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated GABA Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated γ-aminobutyric acid (GABA) analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield or No Conversion of Precursor
Q1: I am attempting a fluorodehydroxylation (substituting an -OH group with -F) on my GABA precursor using diethylaminosulfur trifluoride (DAST), but I'm getting very low yields or recovering only my starting material. What are the common causes?
A1: Low or no conversion in DAST-mediated fluorinations is a frequent issue. Several factors could be at play:
-
Reagent Quality: DAST and related reagents (e.g., Deoxo-Fluor) are highly sensitive to moisture and can degrade over time. Ensure you are using a fresh bottle or a properly stored reagent under anhydrous conditions.
-
Insufficient Reagent: For sterically hindered alcohols or less reactive substrates, a larger excess of the fluorinating agent (typically 1.2-1.5 equivalents, but sometimes more) may be necessary.
-
Sub-optimal Temperature: While these reactions are typically initiated at low temperatures (-78 °C) to control reactivity, some substrates require heating to proceed at a reasonable rate. After the initial addition, try allowing the reaction to warm slowly to room temperature. In some cases, gentle heating may be required, but do not exceed 80 °C, as DAST can decompose.[1]
-
Solvent Incompatibility: The choice of solvent is critical. Use anhydrous, aprotic, and non-nucleophilic solvents like dichloromethane (DCM) or acetonitrile. Solvents like DMF or DMSO can react with some electrophilic fluorinating agents.[2]
-
Poor Leaving Group: The hydroxyl group itself is being converted into a better leaving group in situ. However, if the substrate is particularly unreactive, you might consider converting the alcohol to a sulfonate ester (e.g., tosylate, mesylate) first, followed by nucleophilic substitution with a fluoride source.
Issue 2: Formation of Multiple Products & Side Reactions
Q2: My reaction has worked, but I have a mixture of products instead of my desired fluorinated GABA analogue. What are these byproducts?
A2: The formation of multiple products often points to competing reaction pathways, especially when carbocation intermediates are formed.
-
Elimination Products: A common side reaction is the elimination of HF (dehydrofluorination) to form an alkene. This is particularly prevalent when the hydroxyl group is on a secondary or tertiary carbon and a proton is available on an adjacent carbon. To minimize this, consider using milder conditions, lower temperatures, or adding a non-nucleophilic base to scavenge any generated acid.
-
Rearrangement Products: Fluorination with reagents like DAST can proceed through an SN1-like mechanism, which involves a carbocation intermediate.[1] This intermediate can undergo rearrangements, such as Wagner-Meerwein shifts, before the fluoride ion attacks.[1] This leads to skeletal reorganization and the formation of constitutional isomers. One study noted the formation of a rearranged byproduct during the DAST fluorination of a complex cyclohexene derivative intended as a GABA analogue precursor.[3] If you suspect rearrangement, using less ionizing solvents or a fluorinating reagent less prone to SN1 pathways may help.
-
Ether Formation: In some cases, particularly with epoxides or diols, ether formation can occur as a side reaction.[1]
Q3: I am working on an enantiomerically pure precursor. Will the stereochemistry be retained during fluorination?
A3: Not necessarily. The stereochemical outcome depends heavily on the reaction mechanism.
-
Inversion of Configuration (SN2 Pathway): If the reaction proceeds via a direct displacement (SN2) mechanism, you will observe an inversion of the stereocenter. This is often the desired and cleaner pathway.
-
Racemization or Diastereomeric Mixtures (SN1 Pathway): If the reaction involves a planar carbocation intermediate (SN1 pathway), the fluoride ion can attack from either face, leading to a loss of stereochemical information and the formation of a mixture of enantiomers or diastereomers. The stability of the potential carbocation at the reaction center is a key factor; secondary and tertiary alcohols are more prone to reacting via an SN1 pathway.
Data Presentation: Synthesis Yields
The overall yield of a multi-step synthesis for a fluorinated GABA analogue can vary significantly based on the specific route, protecting group strategy, and fluorination conditions. The following table summarizes reported yields for key steps or overall sequences from various syntheses.
| Target Analogue/Intermediate | Key Reaction Step/Reagents | Reported Yield | Reference |
| (R)- and (S)-3-Fluoro-GABA | Multi-step synthesis from D-(R)-phenylalanine | Not specified | Synthesis described in references.[2][4] |
| Difluorinated GABA Analogues (110b-e) | Macrocyclization | 50-57% | Monitoring by 1H NMR showed completion within one minute at 0 °C.[5] |
| 2-Fluoro-2H-chromenones (Lactam-like structures) | Chemoselective fluorination of 2-hydroxy precursors using DAST | 63-81% | Reaction proceeded without side products observed or isolated.[6] |
| [18F]-labeled GABA Uptake Inhibitors | Multi-step radiosynthesis from [18F]fluoride ion | 17-28% | Corrected for decay, with a 150-minute synthesis time.[7] |
| Racemic β-Fluorinated Amides and Lactams | Pd-catalyzed C-H fluorination | Moderate to Good | A modern method for direct fluorination of C-H bonds.[8] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Hydroxy-GABA Precursor using DAST
This protocol provides a representative method for the conversion of a protected hydroxylated GABA precursor to its fluorinated analogue. Safety Note: DAST is corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Preparation:
-
Dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator over a drying agent.
-
Assemble the reaction apparatus (a round-bottom flask with a magnetic stir bar, septum, and nitrogen/argon inlet) and purge with an inert atmosphere.
-
-
Reaction Setup:
-
Dissolve the protected hydroxy-GABA precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2–1.5 eq) dropwise to the cold solution via syringe. Maintain the temperature at -78 °C during addition.
-
-
Reaction Progression:
-
After addition is complete, allow the reaction to stir at -78 °C for 30 minutes.
-
Slowly warm the reaction to room temperature and let it stir for several hours (typically 2-12 h).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur.
-
Allow the mixture to stir until gas evolution ceases.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired fluorinated compound.
-
Mandatory Visualizations
Signaling Pathway
Caption: Overview of a GABAergic synapse and signaling pathways.
Experimental Workflow
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of DL-4-Amino-2-fluorobutyric Acid Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of DL-4-Amino-2-fluorobutyric acid enantiomers. The following information is based on established principles of chiral chromatography and data from the separation of similar fluorinated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the common initial approaches for the chiral separation of this compound?
A1: The primary approach for separating enantiomers of novel compounds like this compound is to screen a variety of chiral stationary phases (CSPs) with different chiral selectors. Polysaccharide-based columns (e.g., ChiralPak series) and macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC series) are excellent starting points.[1][2] Both normal-phase and reversed-phase chromatography should be explored. An alternative, and often complementary, strategy is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[3][4][5]
Q2: I am not getting any separation of the enantiomers. What should I try first?
A2: If you observe no separation (a single peak), the first step is to ensure your detection method is appropriate for the analyte. If detection is confirmed, focus on the chromatographic conditions. For chiral HPLC, it is common to screen a panel of different chiral columns, as it can be difficult to predict which stationary phase will be effective for a new compound.[1] If you are limited to a single column, systematically vary the mobile phase composition. For normal phase, alter the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane, heptane).[1] For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.
Q3: My peaks are broad and show poor resolution. How can I improve this?
A3: Poor peak shape and resolution can stem from several factors. First, optimize the flow rate; a lower flow rate often improves resolution. Second, adjust the mobile phase composition. In reversed-phase, altering the pH can significantly impact the ionization state of the amino acid and its interaction with the stationary phase. Adding a buffer is recommended. In normal phase, the choice and concentration of the alcohol modifier are critical.[1] Third, consider the column temperature. Operating at a sub-ambient or elevated, but controlled, temperature can sometimes enhance selectivity. Finally, ensure your sample solvent is compatible with the mobile phase to avoid peak distortion.
Q4: Should I use derivatization for the chiral separation of this compound?
A4: Derivatization can be a powerful technique, especially if direct methods on chiral columns are unsuccessful or if you need to improve detection sensitivity (e.g., by adding a fluorescent tag). A common chiral derivatizing agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with the primary amine to form stable diastereomers.[4][5] These diastereomers can then be separated on a standard reversed-phase column (e.g., C18). This approach can also be amenable to mass spectrometry detection.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Separation (Single Peak) | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[1][2] |
| Incompatible mobile phase. | Systematically vary the mobile phase composition (e.g., solvent ratios, pH, additives). | |
| Analyte not retained. | For reversed-phase, decrease the organic modifier concentration. For normal phase, decrease the polar modifier concentration. | |
| Poor Resolution | Suboptimal mobile phase composition. | Adjust the ratio of organic modifier to aqueous phase (RP) or alcohol to nonpolar solvent (NP). Optimize the pH of the mobile phase.[1] |
| Inappropriate flow rate. | Decrease the flow rate to increase the interaction time with the stationary phase. | |
| High column temperature. | Optimize the column temperature; sometimes sub-ambient temperatures improve resolution. | |
| Broad Peaks | Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Secondary interactions with the stationary phase. | Add a mobile phase modifier, such as a small amount of acid or base (e.g., trifluoroacetic acid, diethylamine), to reduce tailing. | |
| Inconsistent Retention Times | Poor column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after a gradient elution.[6] |
| Fluctuations in temperature or mobile phase composition. | Use a column oven for temperature control and ensure the mobile phase is well-mixed and degassed. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Experimental Protocols
Protocol 1: Chiral HPLC Screening on Polysaccharide-Based CSP
This protocol provides a starting point for screening the separation of this compound on a common class of chiral stationary phases.
-
Column: ChiralPak IC-3 (or similar cellulose-based column).
-
Mobile Phase (Normal Phase):
-
Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).
-
Add a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) to improve peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm or appropriate wavelength for a derivatized analyte.
-
Injection Volume: 5-10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Dissolve the this compound standard in the mobile phase. c. Inject the sample and run the analysis. d. If no separation is observed, systematically vary the percentage of IPA (e.g., from 5% to 20%).
Protocol 2: Pre-column Derivatization with FLEC and RP-HPLC
This protocol describes the formation of diastereomers for separation on a standard achiral column.
-
Derivatization Reagent: (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).
-
Derivatization Procedure: a. Dissolve a known amount of this compound in a suitable buffer (e.g., 100 mM borate buffer, pH 8.5). b. Add a molar excess of FLEC (dissolved in acetone or acetonitrile). c. Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes). d. Quench the reaction by adding a primary amine (e.g., glycine) to consume excess FLEC.
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 20%) and increase to a higher percentage (e.g., 80%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: Fluorescence (Excitation: ~260 nm, Emission: ~315 nm) or UV (~265 nm).
-
-
Procedure: a. Equilibrate the column with the initial gradient conditions. b. Inject the derivatized sample mixture. c. Run the gradient program. The two diastereomers should elute at different retention times.
Visualizations
Caption: Experimental workflows for chiral separation.
Caption: Troubleshooting flowchart for chiral separation.
References
- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
"Overcoming deactivation of functional groups in fluorinated amino acid synthesis"
Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of working with these valuable compounds. The strong electron-withdrawing nature of fluorine can significantly impact the reactivity of nearby functional groups, leading to synthetic hurdles.[1] This guide aims to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of a fluorinated amino acid less reactive in peptide coupling reactions?
A1: The incorporation of fluorine atoms, particularly on the α- or β-carbon, exerts a strong electron-withdrawing effect.[1] This effect decreases the electron density on the nitrogen atom of the amino group, reducing its nucleophilicity and thus its reactivity in standard peptide coupling reactions.[1]
Q2: What are the main strategies for synthesizing fluorinated amino acids?
A2: There are two primary strategies for synthesizing fluorinated amino acids:
-
Fluorinated Building Block Approach: This method involves starting with a simple, commercially available fluorinated molecule and then adding the amino and carboxyl groups.[2]
-
Late-Stage Fluorination: This strategy introduces fluorine atoms into a pre-existing amino acid scaffold. This can be achieved through various methods, including nucleophilic, electrophilic, and metal-catalyzed fluorination reactions.[2][3]
Q3: What are some common reagents used for fluorination?
A3: A variety of reagents are available for introducing fluorine, and the choice depends on the specific transformation required.
-
Nucleophilic Fluorinating Reagents: Diethylaminosulfur trifluoride (DAST), Deoxofluor, and Morpho-Dast are commonly used to convert hydroxyl groups to fluorides.[1][2]
-
Electrophilic Fluorinating Reagents: N-fluorobenzensulfonimide (NFSI) and Selectfluor® are used for fluorinating electron-rich centers.[1][2]
Q4: How does fluorination affect the properties of the resulting amino acid and peptides?
A4: Fluorination can significantly alter the physicochemical properties of amino acids and peptides, which can be advantageous for drug development. These changes include:
-
Increased Hydrophobicity and Lipophilicity: This can enhance membrane permeability and cellular uptake.[4][5]
-
Modulated Acidity/Basicity: The pKa values of nearby functional groups can be altered.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can make the molecule more resistant to enzymatic degradation.[4]
-
Conformational Changes: Fluorine can influence peptide backbone conformation.[1]
-
Improved Binding Affinity: The unique electronic properties of fluorine can lead to enhanced interactions with biological targets.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of fluorinated amino acids.
| Problem | Possible Cause | Suggested Solution |
| Low yield in peptide coupling with a fluorinated amino acid. | The amino group of the fluorinated amino acid is deactivated due to the electron-withdrawing fluorine atoms.[1] | * Use more potent coupling reagents such as HATU or HBTU.[5] * Increase the reaction time and/or temperature. * Consider using a more specialized coupling protocol, such as those involving amino acid fluorides.[6] |
| Difficulty in achieving stereoselective fluorination. | The fluorination reaction conditions are not optimized for stereocontrol. | * Employ a chiral auxiliary-based method.[1] * Utilize a stereoselective catalytic method, such as those employing copper or iridium catalysts.[1][7] * For nucleophilic fluorination of alcohols, ensure the reaction proceeds via an SN2 mechanism for inversion of stereochemistry.[2] |
| Side reactions during fluorination of amino acid precursors. | The fluorinating reagent is reacting with other functional groups in the molecule. | * Protect sensitive functional groups (e.g., carboxyl, hydroxyl, and other amino groups) with appropriate protecting groups before fluorination. Common protecting groups include Boc, Fmoc, and benzyl groups.[7][8] * Choose a more selective fluorinating reagent. For example, photocatalytic methods using decatungstate anion and NFSI have shown good functional group tolerance.[9] |
| Poor solubility of a fluorinated amino acid derivative. | The introduction of fluorine can significantly alter the polarity and solubility of the molecule. | * For Fmoc-protected amino acids, consider using a more soluble derivative like Fmoc*.[10] * Protecting the sidechain amide of asparagine and glutamine with a trityl (Trt) group can improve solubility in common organic solvents like DMF.[8] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating a Fluorinated Amino Acid (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic tripeptide containing a fluorinated amino acid.
-
Resin Preparation:
-
Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to activate.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF. Confirm complete coupling with a Kaiser test.
-
-
Chain Elongation (Coupling of the Fluorinated Amino Acid):
-
Repeat the Fmoc deprotection step.
-
Couple the Fmoc-protected fluorinated amino acid using the same procedure. Note that coupling times may need to be extended, and a stronger coupling reagent like HATU might be beneficial.[5]
-
-
Final Amino Acid Coupling and Deprotection:
-
Repeat the Fmoc deprotection and coupling steps for the final amino acid.
-
Perform a final Fmoc deprotection.
-
-
Cleavage and Purification:
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter and precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Visualizing Synthetic Strategies
Workflow for Fluorinated Amino Acid Synthesis
Caption: General workflows for the two main strategies of fluorinated amino acid synthesis.
Decision Pathway for Troubleshooting Low Peptide Coupling Yield
Caption: A decision-making diagram for troubleshooting low yields in peptide coupling reactions involving fluorinated amino acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for DL-4-Amino-2-fluorobutyric Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantification and chiral separation of DL-4-Amino-2-fluorobutyric acid, a molecule of increasing interest in pharmaceutical development. We delve into the critical parameters of method validation, offering supporting data and detailed experimental protocols to inform your selection of the most appropriate analytical strategy.
This compound, a fluorinated analog of the neurotransmitter gamma-aminobutyric acid (GABA), presents unique analytical challenges due to its small size, polarity, and the presence of a chiral center. The validation of analytical methods for this compound is crucial to ensure the accuracy, precision, and reliability of data in various matrices, from simple solutions to complex biological fluids. This guide will focus on the most prevalent and effective techniques for its analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Amino Acid Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for the analysis of amino acids.[1][2] However, due to the lack of a significant chromophore in most amino acids, derivatization is typically required to enable sensitive detection by UV or fluorescence detectors.[3]
Pre-column Derivatization with o-Phthalaldehyde (OPA)
A common and well-established method involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol. This reaction rapidly forms highly fluorescent isoindole derivatives with primary amines, making it suitable for the analysis of this compound.
Experimental Protocol: HPLC with OPA Derivatization
-
Sample Preparation: Prepare standard solutions of this compound in a suitable diluent (e.g., 0.1 M HCl). For biological samples, protein precipitation followed by filtration or solid-phase extraction may be necessary.
-
Derivatization: Mix the sample or standard with OPA reagent (e.g., OPA in borate buffer with 2-mercaptoethanol) and allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the derivatized amino acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
Workflow for HPLC-FLD Method Validation
Caption: Workflow for the validation of an HPLC-FLD method.
Alternative Derivatization Reagents
Other popular derivatization reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines, and phenylisothiocyanate (PITC).[4][5] The choice of reagent will depend on the specific requirements of the analysis, such as the presence of other amino acids and the desired sensitivity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS is the method of choice.[6] This technique often eliminates the need for derivatization, as the mass spectrometer can directly detect and quantify the target analyte.
Experimental Protocol: UPLC-MS/MS
-
Sample Preparation: Similar to HPLC, with potential for simpler extraction procedures due to the high selectivity of MS/MS. Stable isotope-labeled internal standards are often used for accurate quantification.[7]
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size reversed-phase or HILIC column.
-
Mobile Phase: Typically a mixture of water with an organic modifier (e.g., acetonitrile or methanol) and a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
Logical Relationship of UPLC-MS/MS Components
Caption: Key components and their interactions in a UPLC-MS/MS system.
Chiral Separation: Distinguishing Enantiomers
As this compound is a racemic mixture, the separation of its D- and L-enantiomers is often a critical requirement in pharmaceutical and biological studies.
Chiral HPLC
Chiral separation can be achieved using HPLC with a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for chiral separations, offering high efficiency and low sample consumption.[8] The separation is typically achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.[8]
Performance Comparison of Analytical Methods
The selection of an analytical method should be based on a careful consideration of its performance characteristics. The following table summarizes typical validation parameters for the discussed techniques.
| Parameter | HPLC-FLD (OPA Derivatization) | UPLC-MS/MS | Chiral CE |
| Specificity | Good, but potential for interference from other primary amines. | Excellent, based on specific mass transitions. | Excellent for enantiomeric separation. |
| Linearity (r²) | > 0.99[9] | > 0.99[6] | > 0.99 |
| Accuracy (% Recovery) | 95-105%[10] | 90-110%[6] | 95-105% |
| Precision (%RSD) | < 5%[9] | < 15%[6] | < 5% |
| LOD/LOQ | pmol range[5] | fmol to amol range[6] | pmol range |
| Throughput | Moderate | High | Moderate |
| Cost | Low to Moderate | High | Moderate |
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring data quality and regulatory compliance. For routine quantification with good sensitivity, HPLC with pre-column derivatization offers a robust and cost-effective solution. When high sensitivity, selectivity, and throughput are paramount, particularly in complex matrices, UPLC-MS/MS is the superior choice. For the crucial task of enantiomeric separation, both chiral HPLC and capillary electrophoresis provide effective solutions. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and validate the most appropriate analytical method for their specific needs, ultimately contributing to the advancement of research and drug development.
References
- 1. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of amino acids in biological, pharmaceutical, plant and food samples by automated precolumn derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput quantitation of amino acids in rat and mouse biological matrices using stable isotope labeling and UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Separation of Enantiomers of Four Amino Acids and Two Chial Drugs Through Capillary Electrophoresis [yyhx.ciac.jl.cn]
- 9. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.org.pe [scielo.org.pe]
A Comparative Analysis: DL-4-Amino-2-fluorobutyric Acid versus 4-Aminobutyric Acid (GABA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-4-Amino-2-fluorobutyric acid and its non-fluorinated counterpart, the principal inhibitory neurotransmitter, 4-aminobutyric acid (GABA). By examining their physicochemical properties and biological activities, supported by available experimental data, this document aims to inform research and development in neuroscience and pharmacology.
Executive Summary
The introduction of a fluorine atom at the C-2 position of the GABA backbone significantly alters the molecule's electronic properties, potentially influencing its biological activity. This guide synthesizes the current understanding of this compound in comparison to GABA, with a focus on their interaction with key proteins in the GABAergic system: GABA receptors and GABA aminotransferase. While direct comparative data on receptor binding for this compound remains limited, its distinct inhibitory effect on GABA aminotransferase highlights its potential as a modulator of GABAergic neurotransmission.
Physicochemical Properties: A Comparative Overview
The strategic placement of a fluorine atom, the most electronegative element, in this compound is expected to induce a significant inductive effect, influencing the acidity of the carboxylic acid and the basicity of the amino group. This can, in turn, affect the molecule's conformation and binding affinity to its biological targets.
| Property | This compound | 4-Aminobutyric acid (GABA) |
| Molecular Formula | C4H8FNO2 | C4H9NO2 |
| Molecular Weight | 121.11 g/mol [1] | 103.12 g/mol [2] |
| Melting Point | 201-203 °C[1] | 203.7 °C[2] |
| Water Solubility | Data not available | Soluble[3] |
| logP (calculated) | -2.7 | -3.15 |
| pKa (acidic) | Data not available | ~4.03 (carboxyl)[2] |
| pKa (basic) | Data not available | ~10.56 (amino)[2] |
Biological Activity: A Head-to-Head Comparison
The primary biological roles of GABA are mediated through its interaction with GABA receptors (GABA-A and GABA-B) and its metabolic degradation by GABA aminotransferase (GABA-AT). The introduction of fluorine in this compound can modulate these interactions.
Interaction with GABA Aminotransferase (GABA-AT)
Experimental evidence demonstrates that this compound acts as a competitive inhibitor of GABA-AT.
| Compound | Inhibition Type | Ki (Inhibitor Constant) | Substrate Activity |
| This compound | Reversible, Competitive | 0.83 ± 0.44 mM | No evidence of being a substrate |
| 4-Aminobutyric acid (GABA) | Not applicable (Substrate) | Not applicable | Natural substrate |
This finding suggests that this compound can increase synaptic GABA levels by preventing its breakdown, a mechanism of action sought after in the development of treatments for conditions associated with GABAergic hypofunction, such as epilepsy.
Interaction with GABA Receptors
Signaling Pathways and Enzyme Catalysis
To visualize the biological context of these molecules, the following diagrams illustrate the key signaling pathways and the enzymatic reaction they are involved in.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments discussed.
GABA-A Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Wash the membranes repeatedly to remove endogenous GABA.
-
Resuspend the final pellet in a binding buffer.
2. Binding Assay:
-
Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound (this compound or GABA).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) is determined by analyzing the competition binding data using appropriate pharmacological models.
GABA Aminotransferase (GABA-AT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the GABA-AT enzyme.
1. Enzyme and Substrate Preparation:
-
Purify GABA-AT from a suitable source (e.g., porcine or recombinant human).
-
Prepare solutions of GABA, α-ketoglutarate, and the test compound (this compound).
2. Assay Procedure:
-
Pre-incubate the enzyme with the test compound for a specified period.
-
Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate).
-
The reaction progress can be monitored by measuring the formation of glutamate or succinic semialdehyde. A common method involves a coupled enzyme assay where the product is converted to a fluorescent or colored compound.
3. Data Analysis:
-
Determine the initial reaction velocities at different concentrations of the test compound.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Further kinetic studies (e.g., varying substrate concentrations) are performed to determine the type of inhibition and the inhibitor constant (Ki).
Conclusion and Future Directions
The substitution of a hydrogen atom with fluorine at the C-2 position of GABA in this compound results in a molecule with a distinct pharmacological profile. The most significant finding to date is its ability to act as a competitive inhibitor of GABA aminotransferase, the primary enzyme responsible for GABA degradation. This suggests a potential therapeutic application in elevating GABA levels in the brain.
However, a comprehensive understanding of its biological activity is hampered by the lack of direct experimental data on its interaction with GABA-A and GABA-B receptors. Future research should prioritize the characterization of its receptor binding affinities and functional effects using the standardized protocols outlined in this guide. Such studies will be instrumental in determining whether this compound acts as an agonist, antagonist, or modulator at these receptors, thereby completing its pharmacological profile and enabling a more thorough comparison with GABA. This knowledge will be invaluable for the rational design of novel therapeutics targeting the GABAergic system.
References
Comparative Analysis of DL-4-Amino-2-fluorobutyric Acid Enantiomers: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the direct comparative analysis of the enantiomers of DL-4-Amino-2-fluorobutyric acid. While the racemic mixture is commercially available, dedicated studies detailing the synthesis, separation, and differential biological activities of the individual D- and L-enantiomers are not readily found in published research.
This guide aims to provide a framework for such a comparative analysis, drawing parallels from related fluorinated amino acids and outlining the necessary experimental approaches. Due to the absence of specific data for D- and L-4-Amino-2-fluorobutyric acid, this document will focus on the established methodologies for enantiomeric resolution and characterization, which would be essential for any future investigation.
Synthesis and Enantiomeric Resolution
The synthesis of racemic this compound is documented. However, the separation of the D- and L-enantiomers is a critical step for any comparative biological evaluation. Several methods are commonly employed for the resolution of racemic amino acids, and these could be adapted for 4-Amino-2-fluorobutyric acid.
Commonly Employed Enantiomeric Resolution Techniques:
-
Enzymatic Resolution: This highly stereoselective method often utilizes enzymes like L-amino acid oxidase or amidases. For instance, L-amino acid oxidase from Aspergillus fumigatus has been successfully used to resolve racemic mixtures of other amino acids by selectively catalyzing the deamination of the L-enantiomer, leaving the D-enantiomer untouched.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers. Various chiral columns are commercially available that can be screened for their ability to resolve this compound.
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
A proposed workflow for obtaining and verifying the purity of the individual enantiomers is outlined below.
Putative Biological Activity and Comparative Analysis Framework
While no direct biological data for the individual enantiomers of 4-Amino-2-fluorobutyric acid exists, studies on structurally similar compounds, such as the enantiomers of 4-Amino-3-fluorobutanoic acid, have shown significant stereoselectivity in their interaction with biological targets like GABA aminotransferase (GABA-AT). It is plausible that the D- and L-enantiomers of 4-Amino-2-fluorobutyric acid would also exhibit differential pharmacological and pharmacokinetic properties.
A thorough comparative analysis would necessitate the following experimental investigations:
Table 1: Proposed Framework for Comparative Biological and Pharmacokinetic Analysis
| Parameter | D-4-Amino-2-fluorobutyric acid | L-4-Amino-2-fluorobutyric acid | Rationale and Methodology |
| Receptor Binding Affinity (e.g., GABA receptors) | Data to be determined | Data to be determined | To assess the stereospecific interaction with potential molecular targets. Method: Radioligand binding assays. |
| Enzyme Inhibition (e.g., GABA-AT) | Data to be determined | Data to be determined | To determine if one enantiomer is a more potent or selective inhibitor. Method: Enzyme kinetics assays measuring IC50 or Ki values. |
| In Vitro Cellular Activity | Data to be determined | Data to be determined | To evaluate the functional consequences of receptor binding or enzyme inhibition in a cellular context. Method: Cell-based functional assays (e.g., measuring changes in neurotransmitter levels or downstream signaling). |
| In Vivo Efficacy (e.g., in animal models) | Data to be determined | Data to be determined | To compare the therapeutic potential of each enantiomer in a living organism. Method: Administration to relevant animal models of neurological disorders and assessment of behavioral or physiological outcomes. |
| Pharmacokinetic Profile (ADME) | Data to be determined | Data to be determined | To understand the absorption, distribution, metabolism, and excretion of each enantiomer, which can significantly impact their efficacy and safety. Method: LC-MS/MS analysis of plasma and tissue samples after administration. |
| Toxicity | Data to be determined | Data to be determined | To assess the safety profile of each enantiomer. Method: In vitro cytotoxicity assays and in vivo toxicology studies. |
Experimental Protocols
Detailed experimental protocols would need to be developed and optimized for each of the proposed analyses. As a starting point, methodologies used for similar fluorinated amino acids would be adapted.
Example Protocol: Enzymatic Resolution using L-amino acid oxidase
-
Enzyme Preparation: Purify L-amino acid oxidase from a suitable source (e.g., Aspergillus fumigatus) or obtain a commercially available preparation.
-
Reaction Setup: Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.5). Add the L-amino acid oxidase to the solution.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC to determine the enantiomeric excess of the D-enantiomer.
-
Reaction Quenching and Product Isolation: Once the reaction is complete (i.e., the L-enantiomer is fully converted), stop the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant). Isolate the D-enantiomer from the reaction mixture using techniques like ion-exchange chromatography.
-
Purity and Configuration Analysis: Confirm the enantiomeric purity and absolute configuration of the isolated D-enantiomer using chiral HPLC, polarimetry, and NMR spectroscopy.
The following diagram illustrates a potential signaling pathway that could be investigated, assuming the enantiomers interact with GABAergic systems.
Conclusion
A Comparative Guide to GABA Transaminase Inhibitors: Vigabatrin and the Quest for Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drugs, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic strategy. Vigabatrin, an irreversible inhibitor of GABA transaminase (GABA-T), has been a notable success in this arena, effectively increasing GABA levels in the brain to control seizures. This guide provides a comparative overview of vigabatrin and explores the available data for a potential, though less studied, alternative: DL-4-Amino-2-fluorobutyric acid.
While direct comparative efficacy studies between vigabatrin and this compound are not available in the current body of scientific literature, this guide will synthesize the existing data on vigabatrin's performance and contextualize it with what is known about related fluorinated amino acid compounds as GABA-T inhibitors.
Mechanism of Action: Targeting GABA Metabolism
Both vigabatrin and potentially this compound target the enzyme GABA transaminase (GABA-T). This enzyme is responsible for the degradation of GABA in the brain. By inhibiting GABA-T, these compounds lead to an accumulation of GABA in the synaptic cleft and surrounding areas, enhancing inhibitory neurotransmission and thereby reducing neuronal hyperexcitability that can lead to seizures.
Vigabatrin is classified as an irreversible, mechanism-based inhibitor of GABA-T.[1][2] This means it is chemically transformed by the enzyme's catalytic mechanism into a reactive species that covalently binds to the enzyme, leading to its permanent inactivation.
The following diagram illustrates the central role of GABA-T in GABA metabolism and the inhibitory action of these compounds.
Efficacy Data: A Tale of Two Compounds
A substantial body of evidence supports the clinical efficacy of vigabatrin in the treatment of epilepsy, particularly for infantile spasms and refractory complex partial seizures. In contrast, quantitative efficacy data for this compound is not publicly available. Research on a structurally related compound, a fluoro analogue of 4-amino-2-(substituted methyl)-2-butenoic acid, has shown it to be a potent competitive reversible inhibitor of GABA-T, though this is a distinct molecule from this compound.
The following table summarizes key efficacy parameters for vigabatrin, derived from various clinical and preclinical studies.
| Parameter | Vigabatrin | This compound |
| Mechanism of Action | Irreversible inhibitor of GABA-T | Presumed GABA-T inhibitor |
| Inhibition Type | Mechanism-based, irreversible | Data not available |
| Clinical Efficacy | Effective for infantile spasms and refractory complex partial seizures | Data not available |
| Reported IC₅₀ (GABA-T) | Data available in specific studies (varies by experimental conditions) | Data not available |
| Effect on Brain GABA Levels | Significant and sustained increase | Data not available |
Experimental Protocols: Assessing GABA-T Inhibitor Efficacy
The evaluation of potential GABA-T inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, mechanism of action, and anticonvulsant activity.
In Vitro GABA-T Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of GABA-T by 50% (IC₅₀).
Methodology:
-
Enzyme Source: Purified GABA-T from a suitable source (e.g., porcine or recombinant human).
-
Substrates: GABA and α-ketoglutarate.
-
Assay Principle: The activity of GABA-T is measured by monitoring the production of one of its products, glutamate or succinic semialdehyde. A common method involves a coupled enzyme assay where the product is used in a subsequent reaction that generates a detectable signal (e.g., colorimetric or fluorometric).
-
Procedure:
-
A reaction mixture containing GABA-T, the inhibitor at various concentrations, and the necessary cofactors (e.g., pyridoxal 5'-phosphate) is pre-incubated.
-
The reaction is initiated by the addition of the substrates (GABA and α-ketoglutarate).
-
The rate of product formation is measured over time.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Anticonvulsant Activity Models
Objective: To assess the ability of the inhibitor to prevent or reduce the severity of seizures in animal models of epilepsy.
Common Models:
-
Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures and is used to identify compounds effective against generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: PTZ is a convulsant drug that induces clonic seizures and is used to screen for compounds effective against myoclonic and absence seizures.
-
Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation of a specific brain region, leading to a progressive and permanent increase in seizure susceptibility. It is a model of temporal lobe epilepsy.
General Procedure:
-
Animal Subjects: Typically mice or rats.
-
Drug Administration: The test compound is administered via a suitable route (e.g., intraperitoneal, oral) at various doses and pre-treatment times.
-
Seizure Induction: Seizures are induced using one of the models described above.
-
Observation and Scoring: Animals are observed for the presence, latency, duration, and severity of seizures. Seizure severity is often scored using a standardized scale (e.g., the Racine scale for kindling).
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is calculated.
The following diagram outlines a typical workflow for the preclinical evaluation of a novel GABA-T inhibitor.
Conclusion and Future Directions
Vigabatrin remains a valuable therapeutic agent for specific types of epilepsy due to its well-characterized mechanism of action and proven clinical efficacy. The exploration of novel GABA-T inhibitors, such as this compound, is a scientifically valid endeavor that could lead to the development of new antiepileptic drugs with improved efficacy, safety profiles, or broader applications.
However, a comprehensive and direct comparison with established drugs like vigabatrin is essential. Future research should focus on generating robust in vitro and in vivo data for this compound, following established experimental protocols. Such studies would be critical in determining its potential as a clinically viable alternative in the management of epilepsy. The logical relationship for future research is depicted below.
References
A Researcher's Guide to Comparing GABA-B Receptor Ligands: Baclofen vs. DL-4-Amino-2-fluorobutyric acid
For researchers, scientists, and drug development professionals, this guide outlines the experimental framework for comparing the well-established GABA-B receptor agonist, baclofen, with the less characterized compound, DL-4-Amino-2-fluorobutyric acid. While extensive data exists for baclofen, a comprehensive search of the current scientific literature did not yield publicly available binding affinity or functional data for this compound as a GABA-B receptor ligand. Therefore, this guide provides the necessary protocols and theoretical framework to conduct such a comparative study.
The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Its activation leads to a cascade of downstream effects, including the modulation of ion channels and inhibition of adenylyl cyclase, ultimately reducing neuronal excitability.[1][2] Baclofen, a structural analog of GABA, is a well-known agonist of the GABA-B receptor and is clinically used as a muscle relaxant and anti-spastic agent. Understanding the pharmacological profile of novel compounds in comparison to established ligands like baclofen is a cornerstone of drug discovery and development.
Comparative Data Summary
A direct quantitative comparison between baclofen and this compound is currently hampered by the lack of available data for the latter. To facilitate future comparative work, this section presents established data for baclofen and provides a template for tabulating data for this compound once it is experimentally determined.
Table 1: GABA-B Receptor Binding Affinity and Functional Potency
| Compound | Binding Affinity (Ki or IC50) | Functional Potency (EC50) | Efficacy (Emax) |
| Baclofen | |||
| Racemic | Ki = 6 µM[3] | ||
| (R)-(-)-enantiomer | IC50 = 0.015 µM ([³H]baclofen displacement)[3] | ||
| (S)-(+)-enantiomer | IC50 = 1.77 µM ([³H]baclofen displacement)[3] | ||
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
To experimentally determine the GABA-B receptor ligand properties of this compound and compare them to baclofen, the following standard assays are recommended.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for the GABA-B receptor by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and baclofen for the GABA-B receptor.
Materials:
-
Radioligand: --INVALID-LINK---baclofen[4]
-
Membrane Preparation: Synaptic membranes from rat brain tissue expressing GABA-B receptors.
-
Assay Buffer: Tris-HCl buffer containing physiological concentrations of Ca²⁺ or Mg²⁺.[5]
-
Test Compounds: this compound and baclofen at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled GABA or baclofen.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue according to established protocols.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---baclofen, and varying concentrations of the test compound (this compound or baclofen). Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled baclofen).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and baclofen in activating GABA-B receptor-coupled G-proteins.
Materials:
-
Radioligand: [³⁵S]GTPγS[6]
-
Membrane Preparation: Membranes from cells stably expressing human GABA-B receptors or from rat brain tissue.[6]
-
Assay Buffer: HEPES buffer containing GDP, MgCl₂, and NaCl.
-
Test Compounds: this compound and baclofen at various concentrations.
-
Basal Activity Control: Assay buffer without any agonist.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane and Compound Incubation: In a 96-well plate, pre-incubate the membrane preparation with the desired concentrations of the test compound (this compound or baclofen) in the assay buffer containing GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.[6]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand Comparison.
Conclusion
The provided framework offers a robust approach for the characterization of this compound as a potential GABA-B receptor ligand and its direct comparison with the established agonist, baclofen. By systematically determining the binding affinity and functional potency and efficacy through the detailed protocols, researchers can generate the necessary data to understand the pharmacological profile of this novel compound. This will not only elucidate its potential as a pharmacological tool or therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships of GABA-B receptor ligands. The absence of current data for this compound underscores the importance of such fundamental pharmacological characterization in the pursuit of novel central nervous system therapeutics.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H](-)Baclofen: an improved ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Fluorinated and Non-Fluorinated GABA Analogues in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method to enhance key drug properties, including metabolic stability, bioavailability, and binding affinity. This guide provides a comparative overview of in vivo and related studies on fluorinated and non-fluorinated gamma-aminobutyric acid (GABA) analogues, a critical class of drugs for treating neurological and psychiatric disorders. While direct head-to-head in vivo comparative studies are limited in publicly available literature, this document synthesizes existing data from in vitro, ex vivo, and in vivo imaging studies to offer insights into the potential advantages of fluorination.
Executive Summary
The available research, primarily on fluorinated bioisosteres of pregabalin and fluorinated derivatives of gabapentin, suggests that fluorination can modulate the activity of GABA analogues. Studies on fluorinated pregabalin analogues indicate a potential for increased efficacy in modulating GABAergic neurotransmission compared to their non-fluorinated parent compound, pregabalin. Specifically, certain fluorinated analogues have demonstrated a greater capacity to decrease the exocytotic release of GABA from nerve terminals. However, it is important to note that these findings are from ex vivo studies on isolated nerve terminals and not from whole-animal in vivo efficacy models. In vivo imaging studies with fluorinated gabapentin have provided valuable pharmacokinetic data in non-human primates, demonstrating high metabolic stability.
Quantitative Data Comparison
The following tables summarize the available quantitative data from studies comparing fluorinated and non-fluorinated GABA analogues. It is crucial to interpret this data with the understanding that they are derived from different experimental models and are not from direct comparative in vivo efficacy studies.
Table 1: Comparison of the Effects of Fluorinated and Non-Fluorinated Pregabalin Analogues on GABA Neurotransmission (Ex Vivo)
| Compound | Concentration (µM) | Effect on [3H]GABA Uptake | Effect on Exocytotic [3H]GABA Release | Study Type |
| Pregabalin | 100 | Unidirectional changes | Decrease | Ex vivo (rat brain synaptosomes) |
| FGABA 1 (β-CF3-β-OH) | 100 | Increase | More significant decrease than Pregabalin | Ex vivo (rat brain synaptosomes) |
| FGABA 2 (β-CF3) | 100 | Increase | Decrease (similar to Pregabalin) | Ex vivo (rat brain synaptosomes) |
| FGABA 3 (β-CF2CF2H) | 100 | Increase | More significant decrease than Pregabalin | Ex vivo (rat brain synaptosomes) |
Data synthesized from Borisova et al., 2015 and 2017.[1][2]
Table 2: In Vivo Pharmacokinetic Parameters of a Fluorinated Gabapentin Analogue in Rhesus Macaques
| Radiotracer | Brain Uptake | Metabolic Stability | Plasma Protein Binding | V T (Volume of Distribution) | Study Type |
| [18F]tGBP4F (trans-4-[18F]fluorogabapentin) | Moderate to low, slow accumulation | Very high | Negligible | 0.2 - 0.6 mL/cc | In vivo PET imaging |
| [18F]cGBP4F (cis-4-[18F]fluorogabapentin) | Moderate to low, slow accumulation | Very high | Negligible | 0.2 - 0.6 mL/cc | In vivo PET imaging |
Data from a study evaluating these compounds as PET imaging agents, not as therapeutics.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
[3H]GABA Uptake and Release in Rat Brain Nerve Terminals (Synaptosomes)
-
Objective: To assess the effects of fluorinated and non-fluorinated GABA analogues on the uptake and release of GABA in isolated nerve terminals.
-
Methodology:
-
Synaptosome Preparation: Nerve terminals (synaptosomes) are isolated from the cerebral cortex of Wistar rats.
-
[3H]GABA Uptake Assay: Synaptosomes are pre-incubated with the test compounds (Pregabalin or FGABAs) at a concentration of 100µM. The uptake of radiolabeled GABA ([3H]GABA) is then measured over a specific time course. The amount of radioactivity incorporated into the synaptosomes is quantified using liquid scintillation counting.
-
[3H]GABA Release Assay: Synaptosomes are pre-loaded with [3H]GABA. The release of the radiotracer is stimulated by depolarization with a high concentration of potassium chloride (KCl). The amount of [3H]GABA released into the supernatant is measured in the presence and absence of the test compounds.
-
-
Data Analysis: The initial velocity of [3H]GABA uptake and the percentage of [3H]GABA release are calculated and compared between the different treatment groups.
In Vivo PET Imaging of Fluorinated Gabapentin Analogues in Rhesus Macaques
-
Objective: To evaluate the brain uptake, pharmacokinetics, and metabolic stability of [18F]tGBP4F and [18F]cGBP4F.
-
Methodology:
-
Radiotracer Administration: The radiolabeled fluorinated gabapentin analogues are administered intravenously to adult rhesus macaques.
-
Dynamic PET Scanning: Positron Emission Tomography (PET) scans are acquired dynamically over a period of up to 180 minutes to measure the distribution and kinetics of the radiotracer in the brain.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma.
-
-
Data Analysis: The PET data is used to generate time-activity curves for different brain regions. Kinetic modeling is applied to these curves to estimate parameters such as the volume of distribution (V T ), which reflects the overall tissue uptake of the radiotracer.
Visualizations
Signaling Pathway of GABAergic Neurotransmission
Caption: Simplified signaling pathway of GABAergic neurotransmission.
Experimental Workflow for Comparing GABA Analogues
Caption: General experimental workflow for comparing GABA analogues.
Logical Relationship of Fluorination Effects
Caption: Potential effects of fluorination on GABA analogues.
Conclusion and Future Directions
The limited available data suggests that fluorination of GABA analogues is a promising strategy for enhancing their pharmacological properties. The observed increase in the efficacy of fluorinated pregabalin analogues in modulating GABA release ex vivo warrants further investigation in whole-animal in vivo models of neurological disorders. Future research should focus on direct, head-to-head in vivo comparisons of fluorinated and non-fluorinated GABA analogues to definitively establish the therapeutic benefits of fluorination. Such studies should include comprehensive pharmacokinetic profiling, efficacy evaluation in relevant disease models, and thorough safety assessments. This will provide the critical data needed to guide the development of next-generation GABAergic therapeutics with improved clinical profiles.
References
A Comparative Analysis of the Biological Activity of 4-Amino-2-fluorobutyric Acid Stereoisomers: An Analog-Based Guide
For Researchers, Scientists, and Drug Development Professionals
Stereoisomer Activity at GABA Aminotransferase (GABA-AT)
The enantiomers of 4-amino-3-fluorobutanoic acid exhibit distinct interactions with GABA-AT. While neither enantiomer acts as a substrate for transamination, the (R)-enantiomer is a significantly more effective substrate for HF elimination catalyzed by GABA-AT.[1][2] This difference in activity suggests that the stereochemical configuration at the fluorine-bearing carbon plays a crucial role in the orientation of the molecule within the enzyme's active site.
Table 1: Comparative Activity of 4-Amino-3-fluorobutanoic Acid Enantiomers on GABA-AT
| Stereoisomer | Activity | Efficacy |
| (R)-4-Amino-3-fluorobutanoic acid | Substrate for HF elimination | At least 10 times greater than the (S)-enantiomer[1][2] |
| (S)-4-Amino-3-fluorobutanoic acid | Very little HF elimination detected | Significantly lower than the (R)-enantiomer[1][2] |
Experimental Protocols
The following is a summary of the key experimental methods used to determine the differential activity of the 4-amino-3-fluorobutanoic acid enantiomers.
Enzyme Activity Assays
1. Coupled Enzyme Assay for Succinic Semialdehyde Production:
-
Objective: To determine the rate of conversion of the 4-amino-3-fluorobutanoic acid enantiomers to succinic semialdehyde by GABA-AT.
-
Methodology: The assay couples the GABA-AT reaction with the succinic semialdehyde dehydrogenase (SSADH) reaction. The production of NADH by SSADH is monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: The reaction mixture typically contains the respective enantiomer of 4-amino-3-fluorobutanoic acid, α-ketoglutarate, NAD+, SSADH, and is initiated by the addition of GABA-AT.
2. Radiolabeled α-Ketoglutarate Assay for Transamination:
-
Objective: To determine if the enantiomers are substrates for transamination by GABA-AT.
-
Methodology: This assay measures the transfer of the amino group from the substrate to [1-¹⁴C]α-ketoglutarate, forming [1-¹⁴C]glutamate. The radioactive glutamate is then separated from the radioactive α-ketoglutarate and quantified.
-
Procedure: The enantiomers are incubated with GABA-AT and [1-¹⁴C]α-ketoglutarate. The reaction is then stopped, and the products are separated by chromatography. The amount of radioactive glutamate formed is measured using a scintillation counter.
Visualizing the Enzymatic Reaction
The following diagram illustrates the enzymatic reaction of the (R)-enantiomer of 4-amino-3-fluorobutanoic acid with GABA-AT, leading to HF elimination.
Caption: Enzymatic conversion of (R)-4-amino-3-fluorobutanoic acid by GABA-AT.
Conclusion
The significant difference in the biological activity of the (R)- and (S)-enantiomers of 4-amino-3-fluorobutanoic acid at GABA-AT underscores the critical role of stereochemistry in molecular recognition and catalysis. The (R)-enantiomer acts as a much more efficient substrate for HF elimination, highlighting its specific conformational fit within the enzyme's active site.[1][2]
While direct data for the stereoisomers of DL-4-Amino-2-fluorobutyric acid is currently lacking, the findings from its 3-fluoro analogue strongly suggest that a similar stereochemical dependence of biological activity is likely. Researchers developing novel GABAergic compounds should, therefore, consider the stereoselective synthesis and evaluation of individual isomers to optimize their desired pharmacological effects. Further investigation into the specific interactions of the 2-fluoro isomers with GABAergic targets is warranted to fully elucidate their therapeutic potential.
References
Comparative Analysis of DL-4-Amino-2-fluorobutyric Acid and Other GABA-T Inhibitors in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of DL-4-Amino-2-fluorobutyric acid and other notable inhibitors of GABA aminotransferase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Due to the limited direct cross-reactivity data for this compound, this guide focuses on contextualizing its potential activity through comparison with structurally related fluorinated GABA analogues and established GABA-T inhibitors. The information presented is intended to support research and drug development efforts in neurology and related fields.
Introduction to GABA-T Inhibition
Gamma-aminobutyric acid aminotransferase (GABA-T) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders. The development of selective and potent GABA-T inhibitors is a significant area of interest in medicinal chemistry. Fluorination of GABA analogues has emerged as a strategy to modulate their conformational preferences and biological activity, potentially leading to improved potency and selectivity.
Comparative Quantitative Data
| Compound | Type of Inhibition | K_i (µM) | k_inact (min⁻¹) | k_inact/K_i (M⁻¹s⁻¹) |
| Vigabatrin | Irreversible | 1300 | 2.2 | 28.2 |
| (E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | Irreversible | 250 | 0.25 | 16.7 |
| (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | Irreversible | 530 | 0.74 | 23.3 |
Data sourced from publicly available research.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of GABA-T inhibitors.
GABA Aminotransferase (GABA-T) Activity Assay
This spectrophotometric assay measures the activity of GABA-T by quantifying the production of glutamate, which is coupled to a colorimetric reaction.
Materials:
-
Cell or tissue lysates containing GABA-T
-
GABA-T Substrate Solution (containing GABA and α-ketoglutarate)
-
TA Assay Solution (containing glutamate dehydrogenase and a tetrazolium salt)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader (492 nm)
-
3% Acetic acid (stop solution)
Procedure:
-
Prepare cell or tissue lysates by homogenization in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add 10 µL of the lysate to two wells (one for the reaction and one for the control).
-
To the reaction wells, add 40 µL of the GABA-T Substrate Solution.
-
To the control wells, add 40 µL of deionized water.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 50 µL of TA Assay Solution to all wells.
-
Incubate the plate at 37°C for another 60 minutes.
-
Stop the reaction by adding 50 µL of 3% Acetic acid to all wells.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate GABA-T activity by subtracting the absorbance of the control well from the reaction well and using the molar extinction coefficient of the product.
GABA Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of a test compound for GABA receptors.
Materials:
-
Synaptic membrane preparations
-
[³H]GABA (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compounds (e.g., this compound)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare synaptic membranes from brain tissue.
-
In reaction tubes, combine the synaptic membrane preparation, [³H]GABA at a fixed concentration, and varying concentrations of the test compound.
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ of the test compound, which can then be converted to a K_i value.[2]
Visualizations
The following diagrams illustrate key concepts related to GABA-T inhibition and the experimental workflow.
Caption: GABA metabolism via the GABA shunt and the mechanism of GABA-T inhibition.
Caption: Workflow for the spectrophotometric GABA-T activity assay.
References
Safety Operating Guide
Safe Disposal of DL-4-Amino-2-fluorobutyric Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of DL-4-Amino-2-fluorobutyric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Chemical and Hazard Identification
Proper identification and understanding of the associated hazards are the first steps in safe chemical handling and disposal. This compound is a halogenated organic compound.[1][2]
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 5130-17-6[3][4][5] |
| Molecular Formula | C4H8FNO2[3][4] |
| Hazard Class | Irritant[4] |
| GHS Hazard Statements | H315 - Causes skin irritation.[3] H319 - Causes serious eye irritation.[3] H335 - May cause respiratory irritation.[3] |
| Primary Disposal Route | Incineration[3] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn and safety measures are in place.
-
Hand Protection : Wear protective gloves.[3]
-
Eye/Face Protection : Use chemical goggles or safety glasses and a face shield if necessary.[3]
-
Skin and Body Protection : Wear suitable protective clothing.[3]
-
Respiratory Protection : In case of inadequate ventilation, wear respiratory protection.[3]
-
Engineering Controls : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3] Emergency eye wash fountains and safety showers should be readily accessible.[3]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed waste disposal company.[3] Do not attempt to neutralize or dispose of this chemical down the drain.
Protocol for Preparing Waste for Collection:
-
Segregation :
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a designated hazardous waste container.
-
Crucially, this waste must be segregated as halogenated organic waste .[1][2][6][7][8]
-
Do not mix with non-halogenated organic waste, acids, bases, oxidizers, or other incompatible chemical waste streams.[1][2][6]
-
-
Container Selection and Labeling :
-
Storage :
-
Disposal :
-
Arrange for a pickup of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The recommended disposal method is to "remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber".[3]
-
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Skin Contact : Wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation occurs.[3]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[3]
-
Spill Cleanup : For small spills, use an inert absorbent material. Place the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound | 5130-17-6 [sigmaaldrich.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of DL-4-Amino-2-fluorobutyric Acid: A Comprehensive Guide
For Immediate Reference: Essential Safety and Operational Protocols
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DL-4-Amino-2-fluorobutyric acid (CAS No: 5130-17-6). The following procedural guidance outlines personal protective equipment (PPE) requirements, step-by-step handling and storage protocols, and compliant disposal methods to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 5130-17-6[1][2] |
| Molecular Formula | C4H8FNO2[1][2] |
| Molecular Weight | 121.11 g/mol [1] |
| Melting Point | 201-203°C[1] |
| Appearance | Solid |
| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation (STOT SE 3)[2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications and Best Practices |
| Routine Handling (Low Concentration/Small Quantities) | Eye/Face Protection | Chemical safety goggles or safety glasses with side shields.[2] |
| Hand Protection | Lightweight PVC or nitrile gloves. | |
| Protective Clothing | A standard laboratory coat is the minimum requirement. | |
| Handling Concentrated Solutions or Large Quantities | Eye/Face Protection | Chemical splash-proof goggles and a face shield are required.[2] |
| Hand Protection | Heavy nitrile or other impervious gloves should be worn. | |
| Protective Clothing | An impervious apron should be worn in addition to a lab coat. | |
| Operations with Potential for Aerosolization or in Poorly Ventilated Areas | Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter is necessary.[2][3] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is essential for maintaining the integrity of the compound and ensuring laboratory safety.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2]
-
Avoid Inhalation: Take precautions to avoid breathing in dust, mist, or spray.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Acid Dilution: When preparing solutions, always add the acid to water slowly, never the other way around, to prevent a violent exothermic reaction.
Storage Protocol
-
Container Integrity: Keep the storage container tightly closed when not in use.[2]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[2]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and strong bases.[2][3]
Emergency Response and First Aid
The following workflow outlines the immediate steps to be taken in the event of an exposure.
Caption: Emergency response workflow for exposure to this compound.
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.
-
Disposal Method: The recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[2] Contact a licensed professional waste disposal service to ensure compliance.
Experimental Protocols
No specific experimental protocols for this compound were found in the publicly available search results. Researchers should consult internal standard operating procedures (SOPs) and relevant scientific literature for methodologies pertinent to their specific application. The handling, storage, and disposal guidelines outlined in this document should be integrated into any experimental design.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
